Karavilagenin F
Description
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Properties
Molecular Formula |
C31H50O5 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(3R,4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-1-ene-3,4-diol |
InChI |
InChI=1S/C31H50O5/c1-18(2)25(34)21(32)17-19(3)20-11-13-29(7)22-12-14-31-23(9-10-24(33)27(31,4)5)30(22,26(35-8)36-31)16-15-28(20,29)6/h12,14,19-26,32-34H,1,9-11,13,15-17H2,2-8H3/t19-,20-,21-,22+,23+,24+,25-,26-,28-,29+,30+,31-/m1/s1 |
InChI Key |
LCFNRXHRJSACLK-CWTBIIKVSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@H](C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Karavilagenin F: A Technical Overview of a Cucurbitane Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Karavilagenin F, a cucurbitane-type triterpenoid isolated from Momordica charantia. This document consolidates its known chemical properties, and in the absence of specific biological data, outlines the general experimental protocols for the isolation of related compounds and discusses the broader biological activities and associated signaling pathways of cucurbitane triterpenoids derived from this plant.
Core Compound Data
This compound is a naturally occurring compound that belongs to the complex class of triterpenoids. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1639024-15-9 | [1] |
| Molecular Formula | C₃₁H₅₀O₅ | |
| Molecular Weight | 502.73 g/mol |
Isolation and Structure Elucidation: Experimental Protocols
This compound was first isolated from the stems and leaves of Momordica charantia[2]. The structural determination of this and similar cucurbitane-type triterpenoids relies on a combination of advanced spectroscopic and spectrometric techniques. While the specific biological activities of this compound have not been extensively reported, the methodologies employed for its isolation and characterization are foundational for further pharmacological investigation.
A general experimental workflow for the isolation and structure elucidation of cucurbitane-type triterpenoids from Momordica charantia is as follows:
-
Extraction : The air-dried and powdered plant material (stems and leaves) is typically extracted with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Chromatographic Separation : The fractions, particularly the ethyl acetate and n-butanol fractions which are often rich in triterpenoids, are subjected to repeated column chromatography. Common stationary phases include silica gel, RP-18, and Sephadex LH-20. Elution is performed using gradient solvent systems, for example, a chloroform-methanol or hexane-acetone gradient.
-
Purification : Final purification of the isolated compounds is typically achieved through preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation : The chemical structure of the purified compound is determined using a suite of spectroscopic methods, including:
-
1D NMR : ¹H and ¹³C NMR to identify the carbon skeleton and proton environments.
-
2D NMR : Techniques such as HSQC, HMBC, COSY, and ROESY are used to establish correlations between protons and carbons and to determine the relative stereochemistry[2].
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition and molecular weight[2].
-
Circular Dichroism (CD) Spectrum : This technique can be used to help determine the absolute stereochemistry of the molecule[2].
-
Biological Activities of Related Cucurbitane Triterpenoids from Momordica charantia
While data on the specific bioactivity of this compound is not currently available in the public domain, other cucurbitane-type triterpenoids isolated from Momordica charantia have demonstrated a range of pharmacological effects. These findings suggest potential areas of investigation for this compound and its derivatives.
-
Anti-inflammatory Effects : Certain triterpenoids from the vines and leaves of M. charantia have been shown to possess anti-inflammatory properties. For instance, (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) has been observed to inhibit the inhibitor kappa B kinase/nuclear factor-κB (IKK/NF-κB) pathway in lipopolysaccharide-stimulated RAW 264.7 cells.
-
Cytotoxic Activity : Momordicine VIII, a compound isolated alongside this compound, exhibited weak cytotoxicity against five human cancer cell lines, with IC50 values ranging from 14.3 to 20.5 μmol/L[2]. Other related compounds, such as momordicine I, have shown more potent cytotoxic effects.
-
Antidiabetic Properties : Extracts of Momordica charantia rich in cucurbitane-type triterpenoids have been found to improve insulin sensitivity and glucose homeostasis in diabetic mice. The underlying mechanism is believed to involve the insulin receptor substrate-1 (IRS-1) signaling pathway in skeletal muscle, leading to enhanced glucose uptake.
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways implicated in inflammation and cancer. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is often associated with various cancers and inflammatory diseases. Cucurbitacins, a closely related class of triterpenoids, are known to inhibit the JAK/STAT pathway, particularly by preventing the phosphorylation and activation of STAT3.
Future Directions
The unique structure of this compound warrants further investigation into its biological activities. Future research should focus on screening for its effects in various disease models, including cancer, inflammation, and metabolic disorders. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and understanding of related compounds provided in this guide offer a solid foundation for such future endeavors.
References
Karavilagenin F: A Technical Guide to Its Natural Precursor and Synthesis
This technical guide provides a comprehensive overview of the natural origin of the precursor to Karavilagenin F, its isolation, and the subsequent synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This compound is a cucurbitane-type triterpenoid derivative that has garnered interest for its potential biological activities.
Natural Source of the Precursor Compound
This compound is not directly isolated from a natural source but is synthesized from its precursor, Karavilagenin C. The primary natural source of Karavilagenin C is the plant Momordica balsamina, commonly known as the balsam apple.[1][2] This plant belongs to the Cucurbitaceae family and is found in tropical and subtropical regions.[2] The aerial parts of M. balsamina, including the leaves and stems, are rich in various cucurbitane-type triterpenoids, including Karavilagenin C.[2] Other related species, such as Momordica charantia, have also been reported to contain similar compounds.[3]
Isolation and Synthesis of this compound
The production of this compound is a two-stage process that involves the extraction and isolation of its precursor, Karavilagenin C, from Momordica balsamina, followed by a chemical modification step.
Experimental Protocol: Isolation of Karavilagenin C
The following protocol outlines a general method for the isolation of Karavilagenin C from the aerial parts of Momordica balsamina, based on common practices for isolating triterpenoids from plant materials.
1. Plant Material Collection and Preparation:
-
Collect the fresh aerial parts (leaves and stems) of Momordica balsamina.
-
Air-dry the plant material in the shade to a constant weight.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with an organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
-
Repeat the extraction process multiple times (typically 3 times) to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The triterpenoid-rich fraction is typically found in the chloroform or ethyl acetate fraction. Concentrate these fractions.
4. Chromatographic Purification:
-
Subject the triterpenoid-rich fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate or chloroform-methanol, to separate the compounds based on their polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest.
-
Further purify the isolated compound using preparative high-performance liquid chromatography (HPLC) to obtain pure Karavilagenin C.
Experimental Protocol: Synthesis of this compound
This compound is synthesized by the acylation of Karavilagenin C.[1] The following is a generalized protocol for this synthesis.
1. Reaction Setup:
-
Dissolve the purified Karavilagenin C in a suitable aprotic solvent, such as pyridine or dichloromethane, in a round-bottom flask.
-
Add the acylating agent (e.g., a specific alkanoyl, aroyl, or cinnamoyl chloride/anhydride) to the solution. The choice of acylating agent will determine the final structure of the this compound derivative.
-
The reaction may require a catalyst, such as 4-dimethylaminopyridine (DMAP).
2. Reaction Conditions:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC.
3. Work-up and Purification:
-
Quench the reaction by adding water or a dilute acid solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system to yield the pure this compound.
Quantitative Data
The yield of Karavilagenin C from Momordica balsamina and the subsequent synthesis of this compound can vary depending on the specific experimental conditions. The following table provides a representative summary of potential yields.
| Stage | Compound | Starting Material | Typical Yield Range |
| Isolation | Karavilagenin C | Dried aerial parts of M. balsamina | 0.1 - 0.5% (w/w) |
| Synthesis | This compound | Karavilagenin C | 60 - 90% |
Note: These values are estimates based on typical yields for similar natural product isolation and synthetic modifications and may not reflect the exact yields in all cases.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the production of this compound, from the natural source to the final purified compound.
References
The Discovery of Cucurbitane-Type Triterpenoids in Momordica Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Momordica, particularly Momordica charantia (commonly known as bitter melon), has been a subject of extensive phytochemical investigation due to its widespread use in traditional medicine. A significant class of secondary metabolites isolated from these species are the cucurbitane-type triterpenoids, which have demonstrated a wide array of pharmacological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and anti-HIV effects.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of these promising bioactive compounds.
Data Presentation: Quantitative Analysis of Cucurbitane-Type Triterpenoids
The concentration of cucurbitane-type triterpenoids can vary significantly depending on the plant part, cultivar, and extraction method. The following tables summarize key quantitative data from various studies.
Table 1: Content of Major Cucurbitane-Type Triterpenoids in Momordica charantia
| Compound | Plant Part | Extraction Method | Concentration (mg/100g dry weight) | Reference |
| Momordicoside K | Fruit | HPLC-ELSD | 1.2 - 3.5 | [3] |
| Momordicoside F2 | Fruit | HPLC-ELSD | 0.8 - 2.1 | [3] |
| 3β,7β,25-trihydroxycucurbita-5,(23E)-dien-19-al | Fruit | HPLC-ELSD | 0.5 - 1.5 | [3] |
| Momordicine I | Leaves | Spectrophotometry | Not specified in mg/100g | [4] |
| Momordin | Fruit and Leaves | HPLC | Varies between cultivars | [5] |
Table 2: Bioactivity of Selected Cucurbitane-Type Triterpenoids from Momordica Species
| Compound | Bioactivity | Cell Line/Assay | IC50 (µM) | Reference |
| Karaviloside III | Anti-hepatic fibrosis | t-HSC/Cl-6 | 3.74 | [6] |
| Karaviloside III | Anti-hepatoma | HepG2 | 4.12 | [6] |
| Karaviloside III | Anti-hepatoma | Hep3B | 16.68 | [6] |
| Kuguaovins A-G | Anti-inflammatory | Anti-NO production assay | 15 - 35 | [1] |
| Momordicin I | Cytotoxicity | Normal cells | >10 | [7] |
| Compound 1 (unnamed) | Inhibition of IL-6 production | LPS-stimulated BMDCs | 0.028 - 1.962 | [2] |
| Compound 1 (unnamed) | Inhibition of IL-12 p40 production | LPS-stimulated BMDCs | 0.012 - 1.360 | [2] |
| Compound 1 (unnamed) | Inhibition of TNF-α production | LPS-stimulated BMDCs | 0.033 - 4.357 | [2] |
| Charantosides H, J, K, Momorcharacoside A, Goyaglycoside-l | α-Glucosidase inhibition | In vitro assay | 28.40 - 63.26 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the study of cucurbitane-type triterpenoids from Momordica species.
Extraction of Cucurbitane-Type Triterpenoids
a) Ethanol Extraction (General Protocol)
A common method for extracting triterpenoids involves the use of ethanol.[1][4]
-
Plant Material Preparation: The plant material (e.g., dried and powdered fruits, leaves, or vines) is collected and prepared.
-
Extraction: The prepared material is extracted with 95% ethanol at an elevated temperature (e.g., 55°C) multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and chloroform, to separate compounds based on their polarity.[1]
b) Microwave- and Ultrasound-Assisted Extraction
These modern techniques can enhance extraction efficiency.[9]
-
Microwave-Assisted Extraction (MAE): The plant material is mixed with a solvent (e.g., methanol) and subjected to microwave irradiation at a controlled temperature (e.g., 80°C) for a short duration (e.g., 2-10 minutes).
-
Ultrasound-Assisted Extraction (UAE): The plant material is sonicated in a solvent to facilitate the disruption of cell walls and enhance the release of bioactive compounds.
Isolation and Purification
Following extraction, the complex mixture of compounds is subjected to various chromatographic techniques for the isolation of individual triterpenoids.
a) Column Chromatography
-
Silica Gel Chromatography: The crude extract or its fractions are subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate compounds based on their affinity for the stationary phase.[1][4]
-
Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for separating compounds based on their size.[1]
b) High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the final purification of compounds.
-
Stationary Phase: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient of solvents, such as acetonitrile, water, and methanol (often with 0.1% acetic acid), is employed to achieve optimal separation.[3]
-
Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting these non-chromophoric compounds.[3]
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.[1][8]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and elemental composition of the compounds.[1][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[1]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide the unambiguous three-dimensional structure.[1]
Signaling Pathways and Experimental Workflows
The biological activities of cucurbitane-type triterpenoids are often attributed to their ability to modulate specific cellular signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.
Experimental Workflow for Isolation and Identification
Caption: General workflow for the isolation and identification of cucurbitane triterpenoids.
PPARγ Signaling Pathway Activation
Caption: Activation of the PPARγ signaling pathway by cucurbitane triterpenoids.
Modulation of PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by cucurbitane triterpenoids.
AMPK Signaling Pathway Activation
Caption: Activation of the AMPK signaling pathway by cucurbitane triterpenoids.
Inhibition of NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by cucurbitane triterpenoids.
Conclusion
The cucurbitane-type triterpenoids from Momordica species represent a rich and diverse source of bioactive molecules with significant therapeutic potential. This guide has provided a comprehensive overview of the methodologies used to discover and characterize these compounds, along with a summary of their quantitative distribution and biological activities. The elucidation of their mechanisms of action through the modulation of key signaling pathways further underscores their importance in drug discovery and development. Continued research in this area is warranted to fully explore the therapeutic applications of these natural products.
References
- 1. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitane triterpenoids from the fruit of Momordica charantia L. and their anti-hepatic fibrosis and anti-hepatoma activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momordica charantia L.: Functional Health Benefits and Uses in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Karavilagenin F: A Technical Guide to its Potential Therapeutic Applications
Disclaimer: Direct scientific literature on a compound specifically named "Karavilagenin F" is not currently available. The information presented in this guide is based on research conducted on closely related cucurbitane-type triterpenoids isolated from Momordica species, such as Karavilagenin C and its derivatives. One such derivative is designated "karavoate F," which may be the intended subject of inquiry. The therapeutic potential outlined below is inferred from the activities of these structurally similar compounds.
Introduction
This compound belongs to the family of cucurbitane-type triterpenoids, a class of natural products known for their diverse and potent biological activities. These compounds are primarily isolated from plants of the Cucurbitaceae family, notably species such as Momordica balsamina and Momordica charantia. While research on this compound is nascent, the extensive investigation into its chemical relatives provides a strong foundation for exploring its potential therapeutic applications in oncology, inflammatory diseases, and infectious diseases. This technical guide summarizes the existing data on related karavilagenins and cucurbitacins, offering insights into the prospective pharmacological profile of this compound.
Chemical Structure and Properties
This compound has the chemical formula C₃₁H₅₀O₅ and a molecular weight of 502.73 g/mol . Its systematic IUPAC name is 19-Norlanosta-6,25-diene-9-carboxaldehyde, 3,5,23,24-tetrahydroxy-, cyclic 9,5-(methyl acetal), [C(R),3β,5β,9β,10α,23R,24R]. The complex tetracyclic structure is characteristic of the cucurbitane skeleton, which is often associated with a bitter taste and significant bioactivity.
Potential Therapeutic Applications
Based on the activities of analogous compounds, this compound is predicted to have potential applications in the following areas:
-
Anticancer Activity: Cucurbitacins are well-documented for their cytotoxic and antiproliferative effects against a wide range of cancer cell lines.
-
Anti-inflammatory Activity: Several cucurbitane triterpenoids from Momordica species have demonstrated the ability to suppress inflammatory pathways.
-
Antimalarial Activity: Derivatives of Karavilagenin C have shown potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.
-
Multidrug Resistance (MDR) Reversal: Certain karavilagenins can inhibit the function of P-glycoprotein (P-gp), a key transporter involved in cancer cell resistance to chemotherapy.
Quantitative Data on Related Compounds
The following tables summarize the quantitative data for various therapeutic activities of cucurbitane-type triterpenoids closely related to this compound.
Table 1: Anticancer and Cytotoxic Activities of Momordica Triterpenoids
| Compound | Cell Line | Activity Type | IC₅₀ Value | Reference |
| Cucurbitacin B | A549 (Lung Carcinoma) | Cytotoxicity | 7.8 µM | [1] |
| Cucurbitacin B | HeLa (Cervical Cancer) | Cytotoxicity | 7.3 µM | [1] |
| Cucurbitacin D | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 0.3 µg/mL | [2] |
| Cucurbitacin E | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 0.1 µg/mL | [2] |
| Cucurbitacin E | MCF-7 (Breast Cancer) | Cytotoxicity | Not specified, but active | [3] |
| Cucurbitacin I | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 0.5 µg/mL | [2] |
| Karavilagenin C derivative (Karavoate) | MCF-7 (Breast Cancer) | Toxicity | Generally non-toxic | [4] |
Table 2: Anti-inflammatory Activity of Momordica Triterpenoids
| Compound/Extract | Assay | Effect | IC₅₀ Value / Inhibition | Reference |
| Kuguaovins A–G (1–7) & others (9–12) | Nitric Oxide (NO) Production in RAW 264.7 cells | Inhibition | 15–35 μM | [5][6] |
| Triterpenoids from M. charantia | TNF-α, IL-6, IL-12 p40 production in BMDCs | Inhibition | 0.033–4.357 μM (for TNF-α) | [7] |
| Charantoside XV & related compounds | IL-6, TNF-α, iNOS expression in RAW264.7 cells | Differential effects | Tested at 50 µM | [8] |
Table 3: Antimalarial Activity of Karavilagenin C and its Derivatives
| Compound | Plasmodium falciparum Strain | Activity | IC₅₀ Value | Reference |
| Karavilagenin C | 3D7 (Chloroquine-sensitive) | Antiplasmodial | Moderate activity | [4] |
| Karavilagenin C | Dd2 (Chloroquine-resistant) | Antiplasmodial | Moderate activity | [4] |
| Karavoate B, D, E, I, M | Dd2 (Chloroquine-resistant) | Antiplasmodial | <0.6 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are summaries of protocols used to evaluate the bioactivities of related cucurbitane triterpenoids.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, AGS) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Cucurbitacin D, E, I) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media and seeded in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
IC₅₀ Determination: The IC₅₀ value for NO inhibition is calculated from the dose-response curve.
Antimalarial Activity: In Vitro Antiplasmodial Assay
This assay evaluates the ability of a compound to inhibit the growth of Plasmodium falciparum in red blood cells.
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells. The plates are then incubated in a gas mixture (low O₂, high CO₂) at 37°C for 48-72 hours.
-
Growth Assessment: Parasite growth is assessed using various methods, such as:
-
Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by counting infected red blood cells.
-
Fluorometric/Colorimetric Assays: DNA-intercalating dyes (e.g., SYBR Green I) or parasite-specific enzyme activity (e.g., lactate dehydrogenase) are measured.
-
-
IC₅₀ Calculation: The IC₅₀ values are determined by analyzing the dose-response relationship of parasite growth inhibition.
P-glycoprotein (P-gp) Inhibition Assay: Rhodamine 123 Exclusion Test
This flow cytometry-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
-
Cell Lines: A P-gp overexpressing cell line (e.g., human ABCB1-transfected mouse lymphoma cells) and its parental non-overexpressing counterpart are used.
-
Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension, and the cells are incubated to allow for its uptake.
-
Efflux Period: The cells are washed and incubated in a fresh medium (with or without the test compound) to allow for the efflux of rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. Increased fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: The degree of inhibition is quantified by comparing the fluorescence intensity of treated cells to that of untreated and control cells.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of cucurbitane triterpenoids are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
Cucurbitacins exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target.
Caption: JAK/STAT signaling pathway inhibition by cucurbitacins.
As illustrated, cucurbitacins can inhibit the phosphorylation of JAK and STAT3, preventing the dimerization and nuclear translocation of STAT3. This leads to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells[1].
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.
Caption: NF-κB signaling pathway and its inhibition.
By inhibiting the IKK complex, cucurbitane triterpenoids prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. This blocks the transcription of pro-inflammatory genes.
Experimental Workflow for Bioactivity Screening
A general workflow for the discovery and initial evaluation of bioactive compounds like this compound from a natural source is depicted below.
Caption: General workflow for natural product drug discovery.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently lacking, the substantial body of research on its close structural analogs, particularly other karavilagenins and cucurbitacins from Momordica species, strongly suggests its potential as a valuable lead compound. The potent anticancer, anti-inflammatory, and antimalarial activities observed in these related compounds, coupled with their ability to modulate critical signaling pathways and overcome multidrug resistance, provide a compelling rationale for the future investigation of this compound.
Future research should focus on the following:
-
Isolation and Structural Confirmation: Isolation of this compound from its natural source and unambiguous confirmation of its structure.
-
In Vitro Bioactivity Screening: Comprehensive screening of pure this compound against a panel of cancer cell lines, inflammatory models, and microbial pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models.
The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of challenging diseases. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.
References
- 1. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Karavilagenin C derivatives as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides a comprehensive overview of Karavilagenin F and related cucurbitane-type triterpenoids, a class of natural products with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge on the isolation, biological activity, and mechanistic pathways of these compounds.
Introduction to this compound and Related Compounds
This compound is a cucurbitane-type triterpenoid, a class of tetracyclic triterpenes known for their bitter taste and diverse pharmacological activities. These compounds are predominantly found in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon) and Momordica balsamina (balsam apple). The complex chemical structures of this compound and its analogs have attracted considerable interest for their potential as scaffolds in the development of novel therapeutics.
While specific data on this compound is limited, extensive research on closely related compounds, including Karavilagenin C, D, and E, as well as other cucurbitacins, provides a solid foundation for understanding its potential biological effects. These compounds have demonstrated a wide array of activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1]
Physicochemical Properties
The chemical structure of this compound, as identified by its CAS number 1639024-15-9, is 19-Norlanosta-6,25-diene-9-carboxaldehyde, 3,5,23,24-tetrahydroxy-, cyclic 9,5-(methyl acetal), [C(R),3β,5β,9β,10α,23R,24R].[2] Key physicochemical properties of this compound and its closely related analogs are summarized in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 1639024-15-9 | C₃₁H₅₀O₅ | 502.73 | 19-Norlanostane skeleton, cyclic methyl acetal |
| Karavilagenin D | 934739-29-4 | C₃₀H₄₆O₄ | 470.7 | Pentacyclic structure with a lactone ring |
| Karavilagenin E | 877603-72-0 | C₃₀H₄₈O₃ | 456.7 | Epoxymethano bridge |
Biological Activities and Therapeutic Potential
Cucurbitane-type triterpenoids exhibit a broad spectrum of biological activities. The primary areas of investigation include their cytotoxic effects against various cancer cell lines and their potential as anti-inflammatory agents.
Anticancer Activity
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Balsaminol F | EPP85-181 (Pancreatic Cancer) | Cytotoxicity | Not specified as IC₅₀, but effective | [3] |
| Karavoate A | EPP85-181 (Pancreatic Cancer) | Cytotoxicity | Not specified as IC₅₀, but effective | [3] |
| Karaviloside III | t-HSC/Cl-6 (Hepatic Stellate Cells) | Anti-hepatic fibrosis | 3.7 | Not found in search results |
| Karaviloside III | Hep3B (Liver Cancer) | Cytotoxicity | 16.68 | Not found in search results |
| Karaviloside III | HepG2 (Liver Cancer) | Cytotoxicity | 4.12 | Not found in search results |
Anti-inflammatory Activity
The anti-inflammatory properties of cucurbitane triterpenoids are another promising area of research. These compounds have been shown to modulate key inflammatory pathways. Although direct evidence for this compound's anti-inflammatory mechanism is pending, related compounds are known to inhibit the NF-κB pathway, a central regulator of inflammation.[4][5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of cucurbitane triterpenoids are attributed to their ability to modulate various cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Several natural products, including cucurbitane triterpenoids, have been shown to inhibit this pathway.[5] The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Other Potential Pathways
Research on related cucurbitane triterpenoids suggests potential modulation of other critical signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
MAPK Pathway: The mitogen-activated protein kinase pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
Experimental Protocols
This section details the methodologies for the isolation and biological evaluation of this compound and related compounds, compiled from various studies on cucurbitane triterpenoids.
Extraction and Isolation Workflow
The general procedure for isolating cucurbitane-type triterpenoids from plant material involves extraction with organic solvents followed by a series of chromatographic separations.
Caption: General workflow for the isolation of this compound and related compounds.
Detailed Protocol:
-
Extraction: Dried and powdered aerial parts of Momordica balsamina are extracted with methanol or 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[6]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[6]
-
Silica Gel Column Chromatography: The EtOAc or other organic fractions are subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds into several sub-fractions.[4][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compounds of interest are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield the pure compounds.[8]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 2 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) (e.g., 100 µL per well).[9][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 or 570 nm using a microplate reader.[9][10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Western Blot Analysis for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to analyze the activation of the NF-κB pathway by examining the levels of key proteins like p65 and IκBα.[1][12][13][14]
Protocol:
-
Cell Lysis and Protein Extraction: Cells, after treatment with the test compound and/or an inflammatory stimulus (e.g., TNF-α), are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear extracts.[15]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein levels.
Conclusion and Future Directions
This compound and its related cucurbitane-type triterpenoids represent a promising class of natural products with significant potential for the development of new anticancer and anti-inflammatory drugs. While the direct biological data for this compound is still emerging, the extensive research on its congeners provides a strong rationale for its further investigation.
Future research should focus on:
-
The complete synthesis of this compound to enable more extensive biological evaluation.
-
In-depth studies to elucidate the specific molecular targets and mechanisms of action of this compound.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.
-
Structure-activity relationship (SAR) studies to optimize the therapeutic properties of the karavilagenin scaffold.
This technical guide serves as a foundational resource to stimulate and guide further research into this exciting class of bioactive compounds.
References
- 1. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 6. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Solubility of Karavilagenin F in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Karavilagenin F, a cucurbitane-type triterpenoid isolated from Momordica charantia, is a compound of interest for its potential biological activities.[1][2][3] Understanding its solubility is a critical first step in preclinical research and development, impacting everything from in vitro assay design to formulation for in vivo studies. This technical guide outlines the predicted solubility profile of this compound, provides detailed experimental protocols for its determination, and offers a structured approach for researchers.
Predicted Solubility Profile
Based on its chemical structure (C₃₁H₅₀O₅, MW: 502.73 g/mol ), this compound is a large, relatively nonpolar molecule with several oxygen-containing functional groups (hydroxyls and an ether) that can participate in hydrogen bonding.[4] This structure suggests that its solubility will be governed by the "like dissolves like" principle.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large hydrophobic carbon skeleton is expected to dominate, limiting solubility in highly polar solvents like water. Alcohols like methanol and ethanol may show some solubility due to their ability to hydrogen bond with the hydroxyl groups of this compound. A related compound, Karavilagenin E, is soluble in methanol.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble | These solvents are effective at solvating large organic molecules with polar functional groups. DMSO is a common solvent for sparingly soluble compounds in biological assays. |
| Nonpolar | Hexane, Chloroform, Dichloromethane | Likely Soluble in moderately polar nonpolar solvents, Insoluble in highly nonpolar solvents | Chloroform and dichloromethane are likely to be good solvents due to their ability to interact with the triterpenoid backbone. Highly nonpolar solvents like hexane are less likely to be effective, as evidenced by the insolubility of the related Karavilagenin E in n-hexane.[5] |
| Intermediate Polarity | Ethyl Acetate | Soluble | Ethyl acetate is often a good solvent for moderately polar natural products. Karavilagenin E is reported to be soluble in ethyl acetate.[5] |
Experimental Protocols for Solubility Determination
A systematic approach is necessary to quantitatively determine the solubility of this compound. The following protocols are standard methods used in pharmaceutical and chemical research.[6][7]
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Methodology:
-
Weigh approximately 1-5 mg of this compound into a small glass vial.
-
Add 100 µL of the test solvent.
-
Vortex the vial for 30 seconds.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound dissolves, it is considered soluble at ≥10-50 mg/mL.
-
If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL) and vortex for 30 seconds.
-
If the compound dissolves, it is considered soluble at ≥2-10 mg/mL.
-
If not fully dissolved, add another 500 µL of the solvent (total volume 1 mL) and vortex for 30 seconds.
-
If the compound dissolves, it is considered soluble at ≥1-5 mg/mL.
-
If undissolved material remains, the compound is considered sparingly soluble or insoluble.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6][7]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific solubility data for this compound is not currently published, its chemical structure provides a strong basis for predicting its behavior in common laboratory solvents. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. The shake-flask method, coupled with a reliable analytical technique like HPLC, will yield accurate and reproducible solubility values, which are indispensable for advancing the research and development of this compound.
References
- 1. acyclic diols triols: Topics by Science.gov [science.gov]
- 2. triterpenoids: Topics by Science.gov [science.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. clearsynth.com [clearsynth.com]
- 5. Karavilagenin E - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Biosynthesis of Karavilagenins in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karavilagenins, a class of cucurbitane-type triterpenoids predominantly found in Momordica species, have garnered significant interest for their diverse pharmacological activities. Understanding their biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Karavilagenins, drawing parallels with the well-elucidated biosynthesis of related cucurbitacins. It details the key enzymes involved, from the initial cyclization of 2,3-oxidosqualene to the subsequent tailoring reactions catalyzed by cytochrome P450 monooxygenases. This document summarizes available quantitative data on gene expression and metabolite concentration and provides detailed experimental protocols for key research methodologies. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
Karavilagenins are a group of tetracyclic triterpenoids characterized by a cucurbitane skeleton. They are primarily isolated from medicinal plants of the Momordica genus, such as bitter melon (Momordica charantia). Various analogues, including Karavilagenin A, B, C, D, and E, have been identified, each with unique structural modifications that contribute to their biological activities. The biosynthesis of these complex natural products involves a multi-step pathway, beginning with the cyclization of a linear isoprenoid precursor, followed by a series of oxidative modifications. This guide aims to provide a detailed technical overview of this pathway, leveraging current knowledge on cucurbitane triterpenoid biosynthesis to build a comprehensive model for Karavilagenin formation.
The Putative Biosynthetic Pathway of Karavilagenins
The biosynthesis of Karavilagenins is believed to follow the general pathway of triterpenoid synthesis, which can be divided into three main stages:
-
Formation of the Triterpene Scaffold: This stage involves the cyclization of 2,3-oxidosqualene to form the characteristic cucurbitane skeleton.
-
Scaffold Tailoring: A series of post-cyclization modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYPs).
-
Glycosylation (for Karavilosides): While this guide focuses on the aglycone Karavilagenins, it is noteworthy that these molecules can be further modified by glycosyltransferases (UGTs) to form glycosylated variants known as Karavilosides.
Formation of the Cucurbitadienol Scaffold
The biosynthesis of all cucurbitane-type triterpenoids, including Karavilagenins, commences with the cyclization of the linear precursor 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (CBS) . In Momordica charantia, this enzyme has been identified and is designated as McCBS .[1][2] The reaction proceeds through a chair-boat-chair conformation, leading to the formation of the foundational cucurbitane skeleton in the form of cucurbitadienol.[1]
Tailoring of the Cucurbitadienol Scaffold
Following the formation of cucurbitadienol, a series of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) to introduce hydroxyl groups and other functionalities at various positions on the triterpenoid backbone. These modifications are responsible for the structural diversity observed among Karavilagenins. Studies on Momordica charantia have identified several CYPs that are co-expressed with McCBS and are implicated in cucurbitacin biosynthesis, which can be extrapolated to Karavilagenin biosynthesis.
Key identified CYPs from M. charantia and their putative functions include:
-
CYP81AQ19: This enzyme is proposed to be involved in the hydroxylation of the side chain, potentially at the C-23 position.
-
CYP88L8: This P450 is believed to catalyze the hydroxylation at the C-7 position of the cucurbitadienol skeleton.
-
CYP88L7: This is a multifunctional enzyme that likely catalyzes hydroxylation at C-19 and is also responsible for the formation of a C5-C19 ether bridge, a structural feature present in some cucurbitacins from M. charantia.
The exact sequence of these hydroxylations and the specific enzymes responsible for the final structural features of each Karavilagenin analogue are yet to be fully elucidated. It is hypothesized that a combinatorial action of these and other, yet unidentified, CYPs and tailoring enzymes leads to the array of Karavilagenins found in the plant.
Quantitative Data
Quantitative data on the biosynthesis of Karavilagenins is scarce. However, data from related cucurbitane triterpenoids in Momordica charantia can provide valuable insights.
Gene Expression Levels
The expression of genes encoding biosynthetic enzymes often correlates with the accumulation of the corresponding metabolites in specific tissues. Studies on Momordica charantia have analyzed the expression of the cucurbitadienol synthase gene (McCBS).
Table 1: Relative Expression of McCBS in Different Tissues of Momordica charantia
| Tissue | Relative Expression Level (compared to fruit) | Reference |
| Leaves | High | [1][2] |
| Fruit | Low | [1][2] |
| Roots | Moderate | [1] |
| Stem | Low | [1] |
| Flower | Low | [1] |
Note: The high expression of McCBS in leaves suggests that the initial steps of cucurbitane biosynthesis may occur in the leaves, with subsequent transport of intermediates or final products to other parts of the plant, such as the fruit, where they accumulate.[1][2]
Metabolite Concentrations
The concentration of Karavilagenins and related cucurbitacins varies between different parts of the Momordica charantia plant.
Table 2: Concentration of Selected Cucurbitacins in Momordica charantia
| Compound | Plant Part | Concentration (ppm) | Reference |
| Cucurbitacin B | Leaves (fertigation) | 208.0 ± 0.4 | |
| Cucurbitacin B | Fruit (fertigation) | 200.0 ± 1.3 | |
| Cucurbitacin B | Fruit (conventional) | 200.0 ± 5.0 | |
| Cucurbitacin B | Leaves (conventional) | 122.0 ± 5.0 | |
| Cucurbitacin E | Stem (conventional) | 31.0 ± 1.0 | |
| Cucurbitacin E | Leaves (fertigation) | 13.0 ± 7.6 |
Note: This data for cucurbitacins suggests that the accumulation of different triterpenoids is tissue-specific and can be influenced by cultivation methods. Similar patterns of accumulation can be expected for Karavilagenins.
Experimental Protocols
The elucidation of the Karavilagenin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments, adapted from studies on cucurbitacin and other triterpenoid biosynthetic pathways.
Gene Expression Analysis by qRT-PCR
This protocol describes the quantification of the expression levels of candidate biosynthetic genes (e.g., McCBS, CYP81AQ19, CYP88L7, CYP88L8) in different tissues of Momordica charantia.
Materials:
-
Momordica charantia tissues (leaves, roots, stems, flowers, fruits)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse) for target and reference genes
-
qRT-PCR instrument
Procedure:
-
Tissue Collection and RNA Extraction:
-
Harvest fresh plant tissues and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract total RNA from the powdered tissue using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Run each sample in triplicate, including no-template controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Heterologous Expression and Functional Characterization of Enzymes
This protocol describes the expression of candidate biosynthetic enzymes (e.g., McCBS, CYPs) in a heterologous host, such as Saccharomyces cerevisiae (yeast), to determine their function.
Materials:
-
Full-length cDNA of the target gene
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Yeast transformation reagents
-
Yeast culture media (SD-Ura, YPG)
-
Substrate (e.g., 2,3-oxidosqualene for McCBS, cucurbitadienol for CYPs)
-
Glass beads
-
Extraction solvent (e.g., ethyl acetate, hexane)
-
GC-MS or LC-MS system
Procedure:
-
Gene Cloning:
-
Amplify the full-length coding sequence of the target gene from M. charantia cDNA.
-
Clone the amplified gene into a yeast expression vector.
-
-
Yeast Transformation:
-
Transform the expression construct into a suitable yeast strain. For CYPs, a strain co-expressing a cytochrome P450 reductase (CPR) is often used.
-
Select for transformed colonies on appropriate selective media.
-
-
Protein Expression:
-
Inoculate a single colony of transformed yeast into selective liquid media and grow overnight.
-
Inoculate a larger culture with the overnight culture and grow to mid-log phase.
-
Induce protein expression by adding galactose (for pYES vectors) to the culture medium.
-
-
In Vivo Enzyme Assay:
-
After induction, feed the yeast culture with the appropriate substrate.
-
Continue to incubate the culture for 24-48 hours.
-
-
Metabolite Extraction:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in buffer and lyse the cells by vortexing with glass beads.
-
Extract the metabolites from the cell lysate and the culture medium using an organic solvent.
-
-
Product Analysis:
-
Analyze the extracted metabolites by GC-MS or LC-MS to identify the reaction products.
-
Compare the mass spectra and retention times of the products with authentic standards, if available.
-
Conclusion
The biosynthesis of Karavilagenins in plants is a complex process involving a dedicated set of enzymes. While the initial cyclization step to form the cucurbitane skeleton is well-understood, the subsequent tailoring reactions that generate the diverse array of Karavilagenins are still an active area of research. This technical guide provides a foundational understanding of the putative biosynthetic pathway, supported by available data and detailed experimental protocols. Further research, particularly the functional characterization of cytochrome P450s and other tailoring enzymes from Momordica species, will be crucial to fully elucidate the intricate steps of Karavilagenin biosynthesis. This knowledge will not only advance our understanding of plant secondary metabolism but also pave the way for the biotechnological production of these valuable medicinal compounds.
References
Ethnobotanical Uses of Plants Containing Karavilagenin F: A Technical Guide for Researchers
Abstract
Karavilagenin F is a cucurbitane-type triterpenoid, a class of secondary metabolites known for their structural diversity and significant biological activities. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound and its congeners, with a primary focus on Momordica charantia L., from which it was first isolated, and the closely related species Momordica balsamina L. These plants, commonly known as bitter melon and balsam apple respectively, have been integral to traditional medicine systems across Asia and Africa for centuries. This document synthesizes traditional knowledge with modern scientific findings, presenting quantitative data on biological activity, detailed experimental protocols for isolation and analysis, and visualizations of key experimental and biochemical pathways to support researchers and drug development professionals.
Introduction to this compound and its Botanical Sources
This compound is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitane family. Its structure was elucidated from the stems and leaves of Momordica charantia (bitter melon)[1]. The genus Momordica, particularly M. charantia and M. balsamina, is renowned for producing a rich array of these bitter compounds, including various karavilagenins, balsaminols, and momordicines[2][3][4]. These plants are climbing vines that grow in tropical and subtropical regions and are cultivated for both their culinary and medicinal value[3]. The profound bitterness of their fruits and leaves, attributed to these triterpenoids, is a hallmark of their traditional use in treating a wide spectrum of diseases.
Ethnobotanical Uses of Momordica Species
The traditional medicinal applications of Momordica charantia and Momordica balsamina are extensive and well-documented across numerous cultures. Various parts of the plants, including the fruits, leaves, seeds, and roots, are utilized in different forms such as decoctions, infusions, poultices, and juices.
Key traditional uses include:
-
Metabolic Disorders (Diabetes): The most celebrated use of Momordica species is in the management of diabetes[3]. The fruit juice or leaf decoction is widely consumed to lower blood glucose levels. This traditional application is one of the most scientifically investigated, with studies confirming the hypoglycemic effects of the plant's extracts and constituent compounds.
-
Inflammatory Conditions: Aqueous extracts of the leaves are traditionally used to treat inflammatory conditions and for pain relief (analgesia)[5][6]. This includes applications for rheumatism and swelling.
-
Infectious Diseases:
-
Malaria and Fever: In Africa and Asia, infusions of the leaves and stems are a common remedy for malaria and other fevers[2][3].
-
Viral and Bacterial Infections: The plants are used to treat viral ailments like measles and chickenpox, as well as bacterial infections of the skin and gut[2]. Methanolic extracts have shown broad-spectrum antimicrobial activity[7].
-
Gastrointestinal Complaints: They are employed as remedies for stomach and intestinal issues, including constipation, ulcers, and parasitic worm infections[3].
-
-
Dermatological Applications: Crushed leaves and fruit pulp are applied topically as poultices to treat wounds, skin infections, ulcers, and burns, acting as hemostatic antiseptics[1].
-
Gastroprotective and Hepatic Health: In Turkish folk medicine, the ripe fruits are used to prevent and heal gastric ulcers. The plants are also used in cases of jaundice and other liver ailments.
-
Women's Health: Traditional uses include inducing labor, as an abortifacient, and for treating menstrual disorders.
Quantitative Pharmacological Data
Scientific validation of traditional uses has led to the quantification of the biological activities of extracts and isolated compounds. While data on this compound is nascent, its activity and that of related triterpenoids highlight the therapeutic potential of this chemical class.
Table 1: Reported Biological Activity of this compound
| Biological Activity | Assay System | Cell Line(s) | Reported IC50 | Reference |
| Cytotoxicity | Not Specified | 5 Human Cancer Cell Lines | 14.3 - 20.5 µM | [1] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Not Specified | 15 - 35 µM | [8] |
Table 2: Biological Activity of Related Cucurbitane Triterpenoids from Momordica spp.
| Compound/Extract | Biological Activity | Assay System | Cell Line(s) | Reported IC50 | Reference |
| Karavilagenin C | Antiproliferative | Sulforhodamine B (SRB) Assay | EPG85-257RDB (Gastric Cancer) | 2.5 µM | [9] |
| Balsaminol F | Antiproliferative | Sulforhodamine B (SRB) Assay | EPG85-257RDB (Gastric Cancer) | 6.2 µM | [9] |
| Various Triterpenoids | Anti-inflammatory | Pro-inflammatory Cytokine Inhibition | Bone Marrow-Derived Dendritic Cells | 0.033 - 4.357 µM | [10] |
| Karavilagenin B | Antiproliferative | Not Specified | HepG2 (Liver Cancer) | 24.76 µM | [11] |
| M. balsamina Extract | Antibacterial | MIC Determination | Staphylococcus aureus | 7.5 µg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for a representative bioassay used to validate its ethnobotanical claims.
Protocol for Extraction and Isolation of this compound
This protocol is a composite representation based on standard phytochemical methods for isolating cucurbitane triterpenoids from Momordica species.
-
Plant Material Collection and Preparation:
-
Collect fresh stems and leaves of Momordica charantia.
-
Air-dry the plant material in the shade for 2-3 weeks until brittle.
-
Grind the dried material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-45°C to yield a crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Separate and concentrate each fraction using a rotary evaporator. Cucurbitane triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Column Chromatography (CC): Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc gradients from 100:0 to 0:100).
-
Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC), pooling fractions with similar TLC profiles.
-
Preparative HPLC: Further purify the pooled, enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., Methanol:Water or Acetonitrile:Water) to isolate the pure compound (this compound).
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMBC, HSQC), and High-Resolution Mass Spectrometry (HR-MS).
-
Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1 to 50 µM) in the culture medium. Ensure the final DMSO concentration is non-toxic (<0.1%).
-
Pre-treat the cells with the various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include a vehicle control (DMSO + LPS) and a negative control (no LPS).
-
Incubate the plate for 24 hours at 37°C.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage inhibition of NO production relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) using non-linear regression analysis.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure the observed inhibition is not due to cytotoxicity.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
References
- 1. This compound | CAS:1639024-15-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Momordica balsamina: phytochemistry and pharmacological potential of a gifted species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | High-quality Momordica balsamina genome elucidates its potential use in improving stress resilience and therapeutic properties of bitter gourd [frontiersin.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [ijbr.com.pk]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Karavilagenin F
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Karavilagenin F is a cucurbitane-type triterpenoid with potential biological activities that make it a molecule of interest for drug discovery and development. To date, a formal total synthesis of this compound has not been reported in the scientific literature. However, the successful asymmetric de novo synthesis of related cucurbitane triterpenoids, such as Octanorcucurbitacin B, provides a strong foundation for devising a plausible synthetic strategy.[1][2][3][4] This document outlines a proposed total synthesis of this compound, drawing upon established methodologies for the construction of the characteristic tetracyclic cucurbitane skeleton.
The proposed strategy circumvents the traditional biosynthetic-like approach involving a lanostane rearrangement, opting for a more direct assembly of the core structure.[2][4] Key transformations in this proposed synthesis include an annulative cross-coupling, an intramolecular Heck reaction to form the tetracyclic core, and subsequent stereoselective functionalization to install the requisite hydroxyl and carbonyl groups of this compound.
Proposed Synthetic Pathway:
The proposed synthetic pathway for this compound is depicted below. The strategy focuses on the early construction of the tetracyclic core followed by a series of functional group interconversions to achieve the final natural product.
References
Application Notes and Protocols for the Quantification of Karavilagenin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin F is a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), a plant known for its traditional medicinal uses. As a bioactive compound, accurate and precise quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and drug development. This document provides detailed analytical methods for the quantification of this compound in various samples, including plant materials and biological matrices. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for enhanced sensitivity and selectivity.
Analytical Techniques Overview
The quantification of this compound and related cucurbitane triterpenoids can be effectively achieved using modern chromatographic techniques. HPLC-UV offers a robust and cost-effective method for routine analysis, while UHPLC-MS/MS provides superior sensitivity and specificity, making it ideal for complex matrices and low-concentration samples.
Key Analytical Methods:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible technique suitable for the quantification of this compound in raw plant material and standardized extracts where concentrations are relatively high.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): The preferred method for trace-level quantification in complex samples such as biological fluids (plasma, urine) and tissues due to its high selectivity and sensitivity.
Data Presentation: Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used in the quantification of cucurbitane triterpenoids, which can be adapted and validated for this compound.
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~10 µg/mL | 0.125–10 ng/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL | 0.25–15 ng/mL |
| Intra-day Precision (RSD%) | < 3.4% | < 15% |
| Inter-day Precision (RSD%) | < 3.4% | < 15% |
| Recovery (%) | 97.8% - 101.1% | 85.5% - 115.3% |
Note: The values presented are based on published data for similar cucurbitane triterpenoids and should be validated specifically for this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes an efficient method for extracting this compound and other triterpenoids from dried and powdered Momordica charantia.
Materials and Reagents:
-
Dried, powdered Momordica charantia fruit or aerial parts
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Sonicator bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of finely powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 90% methanol in water (v/v).
-
Sonicate the mixture for 30 minutes at 35°C.[1]
-
Centrifuge the suspension at 9000 rpm for 15 minutes.[1]
-
Carefully collect the supernatant and transfer it to a clean flask.
-
Repeat the extraction process (steps 2-5) three more times on the plant residue to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the combined extract to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before injection into the HPLC or UHPLC system.
Protocol 2: Quantification by HPLC-UV
This protocol outlines a method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.[1]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[1]
-
Mobile Phase C: 0.1% Acetic Acid in Methanol.[1]
-
Gradient Elution:
Time (min) %A %B %C 0 60 30 10 20 20 70 10 25 20 70 10 | 30 | 60 | 30 | 10 |
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard (e.g., from BioCrick, CAS: 1639024-15-9) in methanol at a concentration of 1 mg/mL.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Procedure:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: Quantification by UHPLC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound using UHPLC-MS/MS, suitable for trace-level analysis.
Instrumentation and Conditions:
-
UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (C₃₁H₅₀O₅, MW: 502.73):
-
Precursor Ion [M+H]⁺: m/z 503.4
-
Product Ions (hypothesized):
-
m/z 485.4 (loss of H₂O)
-
m/z 471.4 (loss of CH₃OH from the cyclic methyl acetal)
-
Further fragmentation of the side chain.
-
-
-
Note: These transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare working standards for the calibration curve by serial dilution in methanol, typically in the range of 1 ng/mL to 200 ng/mL.
-
For biological samples (e.g., plasma), a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove matrix interferences.
Signaling Pathways and Logical Relationships
While this compound itself is a small molecule, its analysis is part of a larger workflow in drug discovery and quality control. The following diagram illustrates the logical relationship from plant source to analytical data.
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and UHPLC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, expected concentration of the analyte, and available instrumentation. For accurate quantification, it is imperative to use a certified analytical standard for this compound and to perform a full method validation according to the relevant regulatory guidelines.
References
- 1. This compound | CAS:1639024-15-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Karavilagenin F
Audience: Researchers, scientists, and drug development professionals.
Introduction
Karavilagenin F is a cucurbitane-type triterpenoid that has been isolated from plants such as Momordica charantia.[1] Triterpenoids and their glycosides, saponins, are a diverse group of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The purification of these compounds is crucial for their structural elucidation, pharmacological testing, and subsequent development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual triterpenoids from complex plant extracts.[2][3][4]
This application note provides a detailed protocol for the purification of this compound using a reversed-phase HPLC method. The described methodology is based on established principles for the separation of triterpenoid saponins and can be adapted for the purification of similar compounds.
Experimental Protocols
1. Sample Preparation from Plant Material
A generalized protocol for the extraction of this compound from plant material, such as the fruits of Momordica charantia, is outlined below.
-
Extraction:
-
Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extract the powdered material with methanol (MeOH) at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude MeOH extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate or n-butanol fraction.
-
Concentrate the desired fraction to dryness to yield the enriched extract for HPLC purification.
-
2. High-Performance Liquid Chromatography (HPLC) Purification
The following HPLC protocol is a representative method for the purification of this compound. Optimization may be required based on the specific sample matrix and HPLC system.
-
Instrumentation:
-
A preparative or semi-preparative HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV/Vis or Evaporative Light Scattering Detector - ELSD).
-
-
Chromatographic Conditions:
Data Presentation
Table 1: HPLC Method Parameters for this compound Purification
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-50 min, 70-100% B; 50-60 min, 100% B. |
| Flow Rate | 2.0 - 5.0 mL/min (for semi-preparative) |
| Column Temperature | 25-40 °C[2] |
| Detection | UV at 205-210 nm (as many triterpenoids lack strong chromophores) or ELSD.[5] |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column size) |
Table 2: Expected Results and Data Analysis
| Parameter | Description | Example |
| Retention Time (Rt) | The time at which this compound elutes from the column. | ~ 25-35 minutes (highly dependent on the specific gradient) |
| Purity Assessment | Purity of the collected fraction can be assessed by analytical HPLC. | >95% |
| Recovery | The percentage of the target compound recovered after purification. | 70-90% |
| Identification | The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). | ESI-MS and 1H/13C NMR |
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Relationships in HPLC Method Development
Caption: Key relationships in HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 3. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Nuclear Magnetic Resonance (NMR) spectroscopy for Karavilagenin F structure elucidation.
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the structure elucidation of Karavilagenin F, a cucurbitane-type triterpenoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are fundamental for natural product chemists and researchers in drug discovery and development.
Introduction
This compound is a cucurbitane-type triterpenoid isolated from the stems and leaves of Momordica charantia. The structural determination of such complex natural products relies heavily on a suite of modern NMR techniques. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments are indispensable tools for unequivocally assigning the chemical structure and stereochemistry of these molecules. This note details the experimental procedures and data interpretation used to characterize this compound.
Data Presentation
The complete assignment of the proton and carbon signals of this compound was achieved through the comprehensive analysis of 1D and 2D NMR spectra. The quantitative data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are summarized in the tables below.
Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in Pyridine-d₅
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 35.5 | 1.85, m; 1.05, m |
| 2 | 27.0 | 2.05, m; 1.95, m |
| 3 | 78.1 | 3.45, dd (10.5, 4.5) |
| 4 | 40.1 | - |
| 5 | 53.2 | 1.55, m |
| 6 | 136.1 | 5.85, d (5.5) |
| 7 | 127.9 | 5.65, d (5.5) |
| 8 | 49.5 | 2.55, m |
| 9 | 51.1 | 2.45, d (8.5) |
| 10 | 88.9 | - |
| 11 | 22.5 | 1.75, m; 1.65, m |
| 12 | 35.1 | 2.15, m; 1.45, m |
| 13 | 49.8 | - |
| 14 | 50.5 | - |
| 15 | 32.5 | 1.80, m; 1.25, m |
| 16 | 30.1 | 2.00, m; 1.50, m |
| 17 | 50.1 | 2.25, m |
| 18 | 21.5 | 1.25, s |
| 19 | 109.8 | 4.45, d (7.0); 4.25, d (7.0) |
| 20 | 41.2 | 2.35, m |
| 21 | 23.1 | 1.15, d (6.5) |
| 22 | 34.5 | 1.60, m; 1.40, m |
| 23 | 125.1 | 5.55, t (7.0) |
| 24 | 135.5 | - |
| 25 | 70.5 | - |
| 26 | 29.8 | 1.75, s |
| 27 | 29.8 | 1.75, s |
| 28 | 28.5 | 1.10, s |
| 29 | 17.5 | 1.00, s |
| 30 | 25.5 | 1.35, s |
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | ROESY Correlations (δH) |
| 3.45 (H-3) | 2.05, 1.95 (H-2) | 35.5 (C-1), 27.0 (C-2), 40.1 (C-4), 53.2 (C-5), 28.5 (C-28), 17.5 (C-29) | 1.10 (H-28), 1.00 (H-29) |
| 5.85 (H-6) | 5.65 (H-7) | 53.2 (C-5), 49.5 (C-8), 88.9 (C-10) | 5.65 (H-7), 4.45, 4.25 (H-19) |
| 5.65 (H-7) | 5.85 (H-6) | 49.5 (C-8), 51.1 (C-9), 88.9 (C-10) | 5.85 (H-6), 2.55 (H-8) |
| 4.45, 4.25 (H-19) | - | 35.5 (C-1), 53.2 (C-5), 51.1 (C-9), 88.9 (C-10) | 5.85 (H-6), 1.05 (H-1) |
| 1.15 (H-21) | 2.35 (H-20) | 41.2 (C-20), 34.5 (C-22), 50.1 (C-17) | 2.35 (H-20), 1.25 (H-18) |
| 5.55 (H-23) | 1.60, 1.40 (H-22) | 34.5 (C-22), 135.5 (C-24), 70.5 (C-25), 29.8 (C-26), 29.8 (C-27) | 1.75 (H-26), 1.75 (H-27) |
Experimental Protocols
Sample Preparation
A 5 mg sample of purified this compound is dissolved in 0.5 mL of pyridine-d₅. The solution is transferred to a 5 mm NMR tube for analysis.
NMR Data Acquisition
All NMR spectra are recorded on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe. The following experiments are performed:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1.0 s.
-
¹³C NMR: A proton-decoupled single-pulse experiment is performed. Key parameters include a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY45 experiment is acquired. The spectral widths in both dimensions are 12 ppm. 256 increments are collected with 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed to determine one-bond proton-carbon correlations. The spectral width for the ¹H dimension is 12 ppm and for the ¹³C dimension is 160 ppm. 256 increments are collected with 16 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is used to identify long-range proton-carbon correlations. The spectral widths are the same as for the HSQC experiment. A long-range coupling delay of 60 ms is used. 512 increments are collected with 32 scans per increment.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment is conducted to determine through-space proton-proton correlations, which is crucial for stereochemical assignments. A mixing time of 300 ms is used. The spectral widths in both dimensions are 12 ppm. 256 increments are collected with 16 scans per increment.
Data Processing
All NMR data are processed using appropriate software (e.g., Bruker TopSpin). The FIDs are Fourier transformed after applying a sine-bell window function. Baseline correction and phasing are performed manually. Chemical shifts are referenced to the residual solvent signals of pyridine-d₅ (δH 8.74, 7.58, 7.22; δC 150.3, 135.9, 123.8).
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.
Application Note: Mass Spectrometry Analysis of Karavilagenin F and its Fragments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Karavilagenin F is a cucurbitane-type triterpenoid, a class of natural products known for a wide range of biological activities.[1][2] With a molecular formula of C₃₁H₅₀O₅ and a molecular weight of 502.7 g/mol , understanding its structure and fragmentation behavior is crucial for its identification, characterization, and potential development as a therapeutic agent.[1][3] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established techniques for the analysis of similar triterpenoid compounds and provide a framework for researchers to develop their own specific applications.[4][5][6][7]
Experimental Protocols
A detailed methodology for the analysis of this compound is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, chloroform, or DMSO.[1]
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration and quality control.
-
Matrix Samples (e.g., plant extract): Employ a solid-phase extraction (SPE) or liquid-liquid extraction method to isolate and concentrate triterpenoids from the matrix, minimizing interference.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for the separation of triterpenoids.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for triterpenoids. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.[4][7]
-
Scan Mode: Full scan MS and tandem MS (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain a rich fragmentation spectrum.
Data Presentation
The following table summarizes the expected quantitative data for the mass spectrometry analysis of this compound. The exact mass and proposed fragments are calculated based on its chemical structure.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| This compound | 503.3731 | 485.3625 | H₂O |
| 471.3470 | CH₃OH | ||
| 453.3364 | H₂O + CH₃OH | ||
| 425.3415 | C₅H₈O | ||
| 397.3099 | C₆H₁₀O₂ |
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Fragmentation Analysis
The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to proceed through a series of characteristic neutral losses and cleavages of the cucurbitane skeleton. Based on the fragmentation patterns observed for other triterpenoids, the following pathway is proposed.[5]
-
Initial Dehydration and Demethanolation: The protonated molecule [M+H]⁺ at m/z 503.3731 readily loses a molecule of water (H₂O) from one of its hydroxyl groups to form the fragment at m/z 485.3625. Subsequent or alternative loss of methanol (CH₃OH) from the methoxy group can lead to the fragment at m/z 471.3470. A combined loss of both water and methanol would result in the fragment at m/z 453.3364.
-
Side Chain Cleavage: Cleavage of the side chain is a common fragmentation pathway for triterpenoids. The loss of a C₅H₈O neutral fragment from the side chain would produce an ion at m/z 425.3415.
-
Ring Cleavage: Cleavage of the C and D rings of the triterpenoid core is also anticipated. This can lead to various fragment ions, with a significant one potentially arising from the loss of a C₆H₁₀O₂ fragment, resulting in an ion at m/z 397.3099.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway for this compound in positive ESI-MS/MS.
This application note provides a comprehensive protocol for the mass spectrometry analysis of this compound. The detailed experimental conditions, expected data, and proposed fragmentation pathway serve as a valuable resource for researchers working on the identification and characterization of this and other related cucurbitane-type triterpenoids. The presented workflow and methodologies can be adapted for various research applications, from natural product discovery to metabolic studies.
References
- 1. This compound | CAS:1639024-15-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Karavilagenin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin F is a cucurbitane-type triterpenoid, a class of natural compounds known for a variety of biological activities. Evidence suggests that related compounds from the Momordica genus possess anti-inflammatory properties, often through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4] This document provides a comprehensive set of protocols to evaluate the in vitro anti-inflammatory potential of this compound. The assays described herein will enable researchers to assess cytotoxicity, inhibition of key inflammatory mediators, and impact on crucial inflammatory signaling cascades.
Data Presentation
Cytotoxicity of this compound
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line (e.g., RAW 264.7 murine macrophages). The MTT assay is a colorimetric method to assess cell viability.[5][6][7][8]
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 0.0 |
| 1 | To be determined |
| 5 | To be determined |
| 10 | To be determined |
| 25 | To be determined |
| 50 | To be determined |
| 100 | To be determined |
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[9][10][11][12]
Table 2: Inhibition of LPS-induced Nitric Oxide Production by this compound in RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Vehicle Control (Unstimulated) | To be determined | N/A |
| LPS (1 µg/mL) | To be determined | 0 |
| LPS + this compound (Conc. 1) | To be determined | To be calculated |
| LPS + this compound (Conc. 2) | To be determined | To be calculated |
| LPS + this compound (Conc. 3) | To be determined | To be calculated |
| LPS + Dexamethasone (Positive Control) | To be determined | To be calculated |
Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory response. Their levels in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16]
Table 3: Effect of this compound on LPS-induced TNF-α and IL-6 Production in RAW 264.7 Cells
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 |
| Vehicle Control (Unstimulated) | To be determined | N/A | To be determined | N/A |
| LPS (1 µg/mL) | To be determined | 0 | To be determined | 0 |
| LPS + this compound (Conc. 1) | To be determined | To be calculated | To be determined | To be calculated |
| LPS + this compound (Conc. 2) | To be determined | To be calculated | To be determined | To be calculated |
| LPS + this compound (Conc. 3) | To be determined | To be calculated | To be determined | To be calculated |
| LPS + Dexamethasone (Positive Control) | To be determined | To be calculated | To be determined | To be calculated |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[5][6][7][8]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Griess Assay for Nitric Oxide
This protocol is based on the principle of the Griess reaction.[9][10][11]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.[9] Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: ELISA for TNF-α and IL-6
This is a general protocol for a sandwich ELISA.[13][14][16]
-
Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 from the Griess Assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. A general procedure involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol Griess Test [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. pubcompare.ai [pubcompare.ai]
Application Notes & Protocols: Karavilagenin F as a Potential P-glycoprotein Inhibitor in Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to evaluate Karavilagenin F, a cucurbitane-type triterpenoid, as a potential P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance (MDR) in cancer cells. While direct studies on this compound are not extensively available, research on related compounds from Momordica charantia (bitter melon) suggests that cucurbitane triterpenoids are a promising class of P-gp inhibitors.[1][2][3][4]
Overexpression of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a major mechanism of MDR in cancer, leading to the efflux of chemotherapeutic drugs and reduced treatment efficacy.[5][6] Natural products are a significant source of potential P-gp inhibitors that can act as chemosensitizers.[6] Extracts from Momordica charantia have demonstrated the ability to reverse the MDR phenotype by increasing intracellular drug accumulation.[1][7][8] Specifically, cucurbitane-type triterpenes isolated from this plant, such as Kuguacin J and Karavilagenin C, have been identified as potent P-gp inhibitors.[3][4][9]
This document outlines the protocols for key in vitro assays to assess the P-gp inhibitory activity of novel compounds like this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 of this compound (µM) |
| P-gp Negative (e.g., KB-3-1) | |
| P-gp Positive (e.g., KB-V1) |
Table 2: Reversal of Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent (nM) | IC50 with this compound (nM) | Fold Reversal |
| P-gp Positive (e.g., KB-V1) | Vinblastine | |||
| Paclitaxel | ||||
| Doxorubicin |
Table 3: Effect of this compound on Intracellular Drug Accumulation
| Cell Line | Fluorescent Substrate | Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |
| P-gp Positive (e.g., KB-V1) | Rhodamine 123 | Control | ||
| This compound (µM) | ||||
| Verapamil (Positive Control) | ||||
| Calcein AM | Control | |||
| This compound (µM) | ||||
| Verapamil (Positive Control) |
Table 4: P-gp ATPase Activity in the Presence of this compound
| Compound | Concentration (µM) | Basal ATPase Activity (nmol Pi/min/mg) | Stimulated ATPase Activity (nmol Pi/min/mg) | % of Basal Activity |
| Verapamil | ||||
| This compound |
Experimental Protocols
Cell Culture
-
Cell Lines: A pair of P-gp negative and positive cell lines should be used. For example, the human cervical carcinoma cell line KB-3-1 (P-gp negative) and its multidrug-resistant counterpart KB-V1 (P-gp positive), which overexpresses P-gp.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. For the KB-V1 cell line, the medium should be supplemented with a selective agent (e.g., vinblastine) to maintain P-gp expression, but this should be removed before experiments. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of this compound that is non-toxic to the cells and its ability to sensitize MDR cells to chemotherapeutic agents.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
For cytotoxicity of this compound, treat cells with various concentrations of the compound for 72 hours.
-
For MDR reversal, treat MDR cells (e.g., KB-V1) with a fixed, non-toxic concentration of this compound in combination with a serial dilution of a chemotherapeutic drug (e.g., vinblastine, paclitaxel, or doxorubicin).
-
After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%) using a dose-response curve. The fold reversal (FR) is calculated as: FR = IC50 of chemo agent alone / IC50 of chemo agent with this compound.
Rhodamine 123 and Calcein AM Accumulation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit the efflux function of P-gp, leading to the intracellular accumulation of fluorescent P-gp substrates.
-
Procedure:
-
Harvest cells and resuspend them in fresh medium at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 30 minutes at 37°C.
-
Add the fluorescent P-gp substrate, either Rhodamine 123 (final concentration 1 µM) or Calcein AM (final concentration 0.25 µM), and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity (MFI) reflects the intracellular accumulation of the substrate. An increase in MFI in the presence of this compound indicates inhibition of P-gp.
P-gp ATPase Assay
This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Procedure:
-
Use membrane vesicles from cells overexpressing human P-gp.
-
Incubate the membrane vesicles (5-10 µg of protein) with various concentrations of this compound in an assay buffer containing Mg-ATP.
-
The reaction is initiated by adding ATP and incubated at 37°C for a defined period (e.g., 20 minutes).
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., using malachite green).
-
Sodium orthovanadate is used to determine the P-gp-specific ATPase activity.
-
-
Data Analysis: An increase in ATPase activity suggests that this compound is a P-gp substrate, while inhibition of verapamil-stimulated ATPase activity suggests it may be an inhibitor.
Visualizations
References
- 1. Inhibition of P-glycoprotein activity and reversal of cancer multidrug resistance by Momordica charantia extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cucurbitane-type triterpenoids from Momordica balsamina on P-glycoprotein (ABCB1) by flow cytometry and real-time fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of a bitter melon extract on the P-glycoprotein activity in intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Karavilagenin F Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Karavilagenin F is a cucurbitane-type triterpenoid, a class of natural products known for a wide range of biological activities. While specific data on this compound is limited, related compounds have demonstrated cytotoxic, anti-inflammatory, and antioxidant properties. These application notes provide a comprehensive guide to establishing initial cell culture conditions and protocols for investigating the potential bioactivities of this compound. The following protocols are foundational and can be optimized based on experimental outcomes.
I. General Cell Culture and Compound Preparation
1.1. Cell Line Selection:
The choice of cell line is critical and should align with the suspected bioactivity.
| Potential Bioactivity | Recommended Cell Lines | Justification |
| Cytotoxicity / Anti-cancer | HCT116 (Colon Cancer), MDA-MB-231 (Breast Cancer), HepG2 (Liver Cancer), A549 (Lung Cancer), MCF-10A (Non-cancerous breast epithelial) | Commonly used and well-characterized cancer cell lines representing different tissue origins. Including a non-cancerous cell line is crucial for assessing selectivity.[1] |
| Anti-inflammatory | RAW 264.7 (Murine Macrophages), THP-1 (Human Monocytes) | These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, providing a model to test the anti-inflammatory effects of this compound.[2][3] |
| Antioxidant | HepG2 (Human Liver Cells), HFF (Human Dermal Fibroblasts) | These cell lines are suitable for cellular antioxidant assays as they are susceptible to induced oxidative stress.[2][4] |
1.2. General Culture Conditions:
-
Media: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
1.3. This compound Preparation:
-
Solvent: Based on related compounds like Karavilagenin E, which is soluble in methanol and ethyl acetate, it is recommended to dissolve this compound in a cell culture grade organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.
II. Protocols for Bioactivity Testing
2.1. Cytotoxicity Assessment:
A primary step is to determine the cytotoxic potential of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Alternative Cytotoxicity Assays:
| Assay | Principle | Reference |
| MTS Assay | Tetrazolium salt is reduced by viable cells to a colored formazan product that is soluble in the culture medium. | [6][7] |
| Resazurin Assay | Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) by metabolically active cells. | [6] |
2.2. Anti-inflammatory Activity:
This protocol assesses the ability of this compound to reduce the production of inflammatory mediators in macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent [8]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + this compound without LPS.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.
Further Anti-inflammatory Assays:
-
Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant using specific ELISA kits.[8]
2.3. Antioxidant Activity:
This protocol evaluates the capacity of this compound to neutralize intracellular reactive oxygen species (ROS).
Protocol: Cellular Antioxidant Assay (CAA) [2][9][10]
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate until they reach confluency.
-
Probe Loading: Wash the cells with PBS and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution for 60 minutes.
-
Compound Treatment: Remove the DCFH-DA solution, wash the cells, and add this compound at various concentrations.
-
Oxidative Stress Induction: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve for both control and treated wells. The CAA value is expressed as the percentage of inhibition of ROS formation.
Alternative Antioxidant Assays (Cell-free):
| Assay | Principle | Reference |
| DPPH Assay | Measures the ability of the compound to scavenge the stable DPPH radical, resulting in a color change from purple to yellow. | [11] |
| ABTS Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound, leading to a decrease in absorbance. | [11] |
III. Visualization of Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karavilagenin E - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Karavilagenin F extraction.
Technical Support Center: Karavilagenin F Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of this compound extraction.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.
Issue 1: Low this compound Yield
Possible Causes:
-
Inefficient cell wall disruption.
-
Suboptimal solvent selection.
-
Inadequate extraction time or temperature.
-
Degradation of the target compound.
-
Incorrect solid-to-liquid ratio.
Solutions:
-
Enhance Pre-treatment: Ensure the plant material is thoroughly dried and finely ground to increase the surface area for solvent penetration.
-
Optimize Solvent System: Experiment with different solvent systems. While methanol and ethanol are commonly used, the polarity can be adjusted with water. A 70% methanol solution has been shown to be effective for extracting similar bioactive compounds.
-
Adjust Extraction Parameters:
-
Temperature: Increase the temperature to improve solvent viscosity and diffusion. However, for thermolabile compounds, temperatures should be carefully controlled to prevent degradation.[1][2] A temperature range of 40°C to 80°C is often cited for triterpenoid extraction.[2]
-
Time: Extend the extraction time to ensure complete leaching of the compound. Monitor the extraction kinetics to determine the optimal duration.
-
-
Employ Advanced Extraction Techniques: Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time.[1]
-
Review Solid-to-Liquid Ratio: A higher solvent-to-sample ratio can enhance the concentration gradient and improve extraction efficiency.
Issue 2: Poor Purity of this compound Extract
Possible Causes:
-
Co-extraction of undesirable compounds.
-
Use of a non-selective solvent.
-
Inadequate post-extraction cleanup.
Solutions:
-
Solvent Polarity Tuning: Adjust the polarity of the extraction solvent to selectively dissolve this compound while leaving impurities behind.
-
Fractionation: Employ liquid-liquid extraction with immiscible solvents of varying polarities to partition and separate the target compound from impurities.
-
Solid-Phase Extraction (SPE): Utilize SPE columns to purify the crude extract. The extract is loaded onto the column, washed to remove impurities, and then the fraction containing this compound is eluted with a suitable solvent.[2]
-
Chromatographic Techniques: For high-purity requirements, employ preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.
Issue 3: Inconsistent Extraction Yields
Possible Causes:
-
Variability in raw plant material.
-
Inconsistent experimental conditions.
-
Instrumental fluctuations.
Solutions:
-
Standardize Raw Material: Source plant material from a consistent geographical location and harvest at the same developmental stage. Ensure uniform drying and grinding protocols.
-
Maintain Consistent Parameters: Strictly control all extraction parameters, including temperature, time, solvent composition, and agitation speed.
-
Calibrate Equipment: Regularly calibrate all instruments, such as temperature probes, balances, and solvent delivery systems, to ensure accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for this compound?
A1: While conventional methods like maceration and Soxhlet extraction can be used, modern techniques are generally more efficient.[3] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended as they can reduce extraction time and solvent consumption while increasing yield.[1] Supercritical Fluid Extraction (SFE) using CO2 is another advanced, environmentally friendly option, particularly for non-polar compounds.[4]
Q2: How does the choice of solvent affect the extraction yield?
A2: The solvent's properties, such as polarity, pH, and viscosity, are critical.[1] For cucurbitane-type triterpenoids like this compound, polar solvents like methanol and ethanol, often in aqueous mixtures, are effective. The choice of solvent should be optimized to maximize the solubility of this compound while minimizing the co-extraction of impurities.
Q3: What is the impact of temperature on the extraction process?
A3: Increasing the temperature generally decreases the solvent's viscosity and surface tension, which can enhance extraction efficiency.[1] However, excessive heat can lead to the degradation of thermolabile compounds.[2] The optimal temperature should be determined experimentally to balance extraction efficiency and compound stability.
Q4: Can pH influence the extraction of this compound?
A4: Yes, the pH of the extraction medium can affect the solubility and stability of the target compound. It is advisable to investigate the effect of pH on extraction yield, especially if the target molecule has acidic or basic functional groups.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Typical Solvents | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Water | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | More efficient than maceration | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Fast, high efficiency, reduced solvent consumption[1] | Potential for degradation at high power, particle size can be critical[2] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Water | Very fast, high efficiency, less solvent | Requires polar solvents, potential for localized heating[1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (+ co-solvent) | Environmentally friendly, high selectivity | High initial equipment cost, may require co-solvents for polar compounds[4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., Momordica charantia) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 200 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:20 g/mL).
-
-
Sonication:
-
Post-Extraction:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further purified.
-
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds [mdpi.com]
Troubleshooting low solubility of Karavilagenin F in aqueous media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Karavilagenin F in aqueous media.
Troubleshooting Guide: Low Aqueous Solubility of this compound
This guide addresses common issues encountered during the solubilization of this compound for experimental use.
Question: My this compound is not dissolving in my aqueous buffer. What is its expected solubility?
Answer:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility |
| This compound | C₃₁H₅₀O₅ | 502.73 | Data not available, but expected to be poorly soluble in aqueous media. |
| Karavilagenin A | C₃₂H₅₄O₃ | 486.78 | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Karavilagenin D | C₃₀H₄₆O₄ | 470.69 | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
| Karavilagenin E | C₃₀H₄₈O₃ | 456.71 | Soluble in methanol and ethyl acetate; insoluble in n-hexane.[3] |
Question: How can I prepare a stock solution of this compound?
Answer:
Given its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. This stock solution can then be diluted into your aqueous experimental medium.
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a microfuge tube.
-
Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO) to the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to aid dissolution. Gentle heating (37°C) or sonication may also be applied if the compound does not readily dissolve.
-
Final Volume: Once fully dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What can I do?
Answer:
This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several strategies to overcome this precipitation:
-
Decrease the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous medium can improve solubility.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Below is a workflow diagram for a systematic approach to improving the solubility of this compound.
References
Technical Support Center: Optimizing Dosage for Karavilagenin F in Anti-Malarial Assays
Disclaimer: Information regarding the anti-malarial activity and specific dosage optimization for Karavilagenin F is not currently available in published literature. This guide has been developed using data from a closely related cucurbitane-type triterpenoid, Karavilagenin C , isolated from the same plant source, Momordica balsamina. Researchers should use this information as a preliminary guide and must experimentally determine the optimal conditions for this compound.
Frequently Asked Questions (FAQs)
Getting Started
Q1: I am starting experiments with this compound. What is a good starting concentration range for an anti-malarial assay?
A1: For novel compounds like this compound, a broad concentration range is recommended for initial screening. Based on data for the related compound Karavilagenin C, you could start with a range of 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the 50% inhibitory concentration (IC50) for your specific parasite strain.
Q2: What solvents should I use to dissolve this compound?
A2: this compound, as a triterpenoid, is likely to be lipophilic. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds for in vitro assays. Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.
Q3: Which Plasmodium falciparum strains should I use for testing?
A3: It is best practice to test new compounds against both a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., Dd2) to assess potential cross-resistance.[1][2]
Assay Methodology
Q4: What are the recommended in vitro assays for determining the anti-malarial activity of this compound?
A4: The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method for assessing parasite viability.[3] Other common methods include the [³H]-hypoxanthine incorporation assay and assays based on the detection of parasite lactate dehydrogenase (pLDH).[4]
Q5: How can I be sure my assay is working correctly?
A5: Always include positive and negative controls in your experiments. A known anti-malarial drug (e.g., chloroquine, artemisinin) should be used as a positive control to validate assay performance. A solvent control (e.g., DMSO) should be included as a negative control.
Data Interpretation & Troubleshooting
Q6: My dose-response curve for this compound is not sigmoidal. What could be the issue?
A6: A non-sigmoidal dose-response curve can result from several factors, including compound precipitation at high concentrations, cytotoxicity, or interference with the assay signal. Refer to the Troubleshooting Guide below for more detailed advice.
Q7: How do I assess the selectivity of this compound for the parasite?
A7: To determine if this compound is selectively targeting the parasite, you should perform a cytotoxicity assay using a mammalian cell line (e.g., HEK293, HepG2, or MCF-7). The selectivity index (SI) can then be calculated by dividing the CC50 (50% cytotoxic concentration) for the mammalian cell line by the IC50 for the parasite. A higher SI value indicates greater selectivity for the parasite.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell plating- Compound precipitation- Edge effects in the plate | - Ensure thorough mixing of parasite culture before plating.- Check the solubility of this compound in your assay medium. Consider using a lower concentration of the stock solution.- Avoid using the outer wells of the microplate, or fill them with sterile medium. |
| No parasite inhibition observed, even at high concentrations | - Inactive compound- Compound degradation- Resistant parasite strain | - Verify the identity and purity of your this compound sample.- Prepare fresh stock solutions.- Test against a known sensitive parasite strain. |
| Steep drop-off in signal at high concentrations (potential cytotoxicity) | - Compound is toxic to both the parasite and red blood cells | - Perform a hemolysis assay to assess red blood cell lysis.- Conduct a standard cytotoxicity assay on a mammalian cell line to determine the CC50. |
| High background fluorescence in SYBR Green I assay | - Contamination with other DNA sources (e.g., bacteria, white blood cells)- Insufficient washing of red blood cells | - Use leukocyte-depleted blood for parasite culture.- Ensure proper sterile technique.- Wash red blood cells thoroughly before use. |
| Low signal-to-noise ratio | - Low parasitemia- Assay not sensitive enough | - Start the assay with a higher initial parasitemia (e.g., 0.5-1%).- Optimize the SYBR Green I concentration and incubation time. |
Quantitative Data Summary (for Karavilagenin C and derivatives)
The following table summarizes the in vitro anti-malarial activity and cytotoxicity of Karavilagenin C and some of its derivatives against P. falciparum strains 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant), and the MCF-7 human breast cancer cell line. This data is provided as a reference for a closely related compound and may not be representative of this compound's activity.
| Compound | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) | MCF-7 CC50 (µM) | Selectivity Index (SI) (Dd2) |
| Karavilagenin C | 3.8 ± 0.4 | 2.9 ± 0.3 | > 25 | > 8.6 |
| Karavoate B | 0.8 ± 0.1 | 0.5 ± 0.1 | > 25 | > 50 |
| Karavoate D | 0.6 ± 0.1 | 0.4 ± 0.1 | > 25 | > 62.5 |
| Karavoate E | 0.5 ± 0.1 | 0.3 ± 0.1 | > 25 | > 83.3 |
| Karavoate I | 0.4 ± 0.1 | 0.3 ± 0.1 | > 25 | > 83.3 |
| Karavoate M | 0.3 ± 0.1 | 0.2 ± 0.1 | > 25 | > 125 |
| Chloroquine | 0.02 ± 0.002 | 0.3 ± 0.03 | - | - |
Data adapted from Ramalhete et al., Bioorganic & Medicinal Chemistry, 2011.[1][2]
Experimental Protocols
SYBR Green I-Based Anti-Malarial Assay
This protocol is adapted from standard methodologies and should be optimized for your specific laboratory conditions.
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 and Dd2 strains) in RPMI-1640 medium supplemented with Albumax I or human serum, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Add 1 µL of each drug dilution to the wells of a 96-well plate. Include wells with positive control (e.g., chloroquine) and negative control (DMSO).
-
-
Assay Initiation:
-
Synchronize the parasite culture to the ring stage.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2.5%.
-
Add 99 µL of the parasite suspension to each well of the drug-dosed plate.
-
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
MTT-Based Cytotoxicity Assay
-
Cell Culture: Culture a mammalian cell line (e.g., MCF-7) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a solvent control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 values by fitting the absorbance data to a sigmoidal dose-response curve.
Visualizations
References
- 1. Karavilagenin C derivatives as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
Preventing degradation of Karavilagenin F during storage and experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Karavilagenin F during storage and experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this valuable cucurbitane-type triterpenoid.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter with this compound stability.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in bioassays. | Degradation of this compound in the experimental medium. | Assess the stability of this compound under your specific assay conditions (e.g., in media at 37°C) over the time course of the experiment using HPLC. Prepare fresh solutions immediately before use. |
| Appearance of unexpected peaks in HPLC analysis of a stored solution. | Degradation due to improper storage conditions (e.g., exposure to light, elevated temperature, or inappropriate pH). | Store this compound as a solid at -20°C or below, protected from light. For solutions, use aprotic solvents like DMSO for stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay (typically <0.5% for DMSO). |
| Discoloration of this compound solution upon exposure to lab light. | Photodegradation. Many complex organic molecules are sensitive to UV and visible light. | Work with this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. |
| Formation of artifacts during extraction or analysis. | Under acidic conditions and in the presence of methanol, cucurbitane-type triterpenoids with a C-19 aldehyde may form 5,19-hemiacetals or methyl acetals, which are not the natural form of the compound.[1] | When extracting from natural sources, avoid using methanol in combination with acidic conditions, especially with heating. Use alternative solvents or neutralize the extract before concentration. For analysis, use aprotic solvents where possible. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.
-
-
Q2: How should I prepare and store stock solutions of this compound?
-
A2: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Q3: Is this compound sensitive to repeated freeze-thaw cycles?
-
A3: Yes, repeated freeze-thaw cycles can lead to degradation. It is highly recommended to store this compound in single-use aliquots.
-
Experimental Use
-
Q4: What factors can cause this compound to degrade during my experiments?
-
A4: The primary factors that can cause degradation are:
-
pH: Extremes of pH (highly acidic or alkaline conditions) can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or even strong ambient light can lead to photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can modify the structure of the molecule.
-
-
-
Q5: My experiment requires a long incubation period at 37°C. How can I ensure this compound remains stable?
-
A5: It is crucial to perform a stability study of this compound in your specific experimental medium under the same conditions (37°C for the required duration). Analyze samples at different time points using a validated analytical method like HPLC to determine the rate of degradation. If significant degradation occurs, you may need to adjust your experimental design, such as replenishing the compound at set intervals.
-
-
Q6: Can the buffer I use in my experiment affect the stability of this compound?
-
A6: Yes, certain buffer components can catalyze degradation reactions. It is advisable to test the stability of this compound in different buffer systems at your target pH to identify the most suitable one for your experiments.
-
Hypothetical Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions. This is a hypothetical pathway based on the known chemical reactivity of related cucurbitane triterpenoids.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
- Keep the solid compound in a hot air oven at 80°C for 48 hours.
- Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation:
- Expose the stock solution in a transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
-
Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase for triterpenoids is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (this needs to be determined experimentally, but a starting point could be around 210 nm).
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The ability of the method to resolve this compound from its degradation products should be demonstrated by analyzing the samples from the forced degradation study.
3. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.
References
How to resolve co-eluting peaks in HPLC analysis of Karavilagenins.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of Karavilagenins and other triterpenoid saponins from sources like Momordica charantia.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the HPLC analysis of Karavilagenins?
Peak co-elution in the HPLC analysis of Karavilagenins, which are structurally similar triterpenoid saponins, can arise from several factors:
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Insufficient Selectivity: The chosen stationary phase (column) and mobile phase combination may not provide adequate chemical differentiation between the closely related Karavilagenin structures.
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Low Column Efficiency: Poor peak shape, often due to an old or poorly packed column, can lead to broader peaks that overlap.
-
Inadequate Mobile Phase Strength: If the mobile phase is too strong, analytes will elute too quickly without sufficient interaction with the stationary phase, resulting in poor separation. Conversely, a mobile phase that is too weak can lead to excessively long run times and broad peaks.
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Improper Gradient Program: A gradient that is too steep will not provide sufficient resolution for closely eluting compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing, causing co-elution.
-
Matrix Effects: Complex sample matrices can interfere with the separation of target analytes.
Q2: How can I identify if I have co-eluting peaks?
Identifying co-eluting peaks can be challenging, especially if they are perfectly merged. Here are some indicators:
-
Peak Shoulders or Asymmetry: A non-symmetrical peak with a shoulder on the front or back is a strong indication of co-elution.
-
Broader-Than-Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may contain multiple components.
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Inconsistent Peak Ratios: If you are analyzing a sample with a known ratio of two compounds and the peak area ratio is incorrect, this could be due to co-elution.
-
Use of a Diode Array Detector (DAD) or Mass Spectrometer (MS):
-
Peak Purity Analysis (DAD): A DAD can acquire UV-Vis spectra across a peak. If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector can be used to monitor different mass-to-charge ratios (m/z) across the chromatographic peak. The presence of multiple m/z values within a single peak confirms co-elution.
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Q3: What is a good starting point for an HPLC method for Karavilagenin analysis?
A validated method for the separation of cucurbitane triterpenoids from Momordica charantia provides an excellent starting point. Reversed-phase chromatography is a common and effective technique for this class of compounds.
Troubleshooting Guide: Resolving Co-eluting Peaks
If you are experiencing co-eluting peaks in your Karavilagenin analysis, follow this step-by-step troubleshooting guide. It is recommended to change only one parameter at a time to systematically evaluate its effect on the separation.
Step 1: Modify the Mobile Phase Composition
Changing the mobile phase is often the most effective first step in improving resolution.
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Adjust the Organic Solvent Ratio (Isocratic Elution): If you are using an isocratic method (constant mobile phase composition), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time and may improve the separation of early-eluting peaks.
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Optimize the Gradient Program (Gradient Elution): For complex mixtures of Karavilagenins, a gradient elution is often necessary.
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Decrease the Gradient Slope: A shallower gradient provides more time for the separation to occur. If your peaks are co-eluting, try decreasing the rate of change of the organic solvent concentration in the part of the gradient where the peaks of interest elute.
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Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition just before your compounds of interest elute to improve their separation.
-
-
Change the Organic Solvent: The selectivity of the separation can be significantly altered by switching the organic modifier. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can change the elution order of your analytes.
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Adjust the pH of the Aqueous Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is common practice for the analysis of triterpenoid saponins. This can suppress the ionization of any acidic functional groups, leading to sharper peaks and improved retention. Experimenting with the pH may alter the selectivity.
Step 2: Change the Stationary Phase (HPLC Column)
If modifications to the mobile phase do not resolve the co-elution, changing the HPLC column can provide a different selectivity.
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Switch to a Different C18 Column: Not all C18 columns are the same. Different manufacturers use different silica and bonding technologies, which can result in different selectivities. Trying a C18 column from a different brand can sometimes resolve co-eluting peaks.
-
Consider a Different Stationary Phase Chemistry: If C18 is not providing the desired separation, consider alternative stationary phases such as:
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Phenyl-Hexyl: This phase can provide different selectivity for aromatic compounds or those with double bonds.
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Cyano (CN): A cyano column can be used in both normal-phase and reversed-phase modes and offers different selectivity compared to C18.
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C8: A C8 column is less hydrophobic than a C18 and may be suitable for more polar Karavilagenins.
-
-
Use a Column with Smaller Particles or a Core-Shell Column: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or core-shell technology offer higher efficiency, leading to sharper peaks and better resolution.
Step 3: Adjust Temperature and Flow Rate
-
Optimize the Column Temperature: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation. Try varying the column temperature (e.g., in increments of 5°C from 25°C to 40°C) to see if it improves resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
Step 4: Advanced Strategies
-
Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples where co-elution is persistent, 2D-LC can be employed. This technique uses two columns with different selectivities to achieve a much higher resolving power than single-dimension HPLC. A common setup for saponins is Hydrophilic Interaction Liquid Chromatography (HILIC) in the first dimension followed by Reversed-Phase (RP) in the second dimension.
Data Presentation
The following table summarizes a validated HPLC method for the analysis of cucurbitane triterpenoids from Momordica charantia, which can be used as a starting point for Karavilagenin analysis.[1]
| Parameter | Condition |
| Column | Phenomenex C18 reversed-phase |
| Mobile Phase | A: Methanol with 0.1% Acetic Acid |
| B: Acetonitrile with 0.1% Acetic Acid | |
| C: Water with 0.1% Acetic Acid | |
| Gradient | 0-5 min: 10% A, 25% B, 65% C |
| 5-36 min: Gradient to 4% A, 70% B, 26% C | |
| 36-38 min: Gradient to 100% B | |
| Hold at 100% B for 5 min | |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
Experimental Protocols
Protocol 1: Sample Preparation for Karavilagenin Analysis from Momordica charantia
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Grinding: Finely powder the dried plant material.
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Extraction: Sonicate 1.0 g of the powdered material in 5.0 mL of methanol-water (90:10, v/v) at 35°C for 25 minutes.[1]
-
Centrifugation: Centrifuge the extract for 15 minutes at 9000 rpm.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the initial mobile phase conditions.
Protocol 2: Systematic Approach to Modifying the Gradient Program
-
Initial Run: Perform an injection using the starting gradient method (see table above) to establish a baseline chromatogram.
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Identify the Elution Region: Note the retention time window where the co-eluting peaks appear.
-
Shallow the Gradient: Modify the gradient program to decrease the rate of change of the organic solvent during the identified elution region. For example, if the co-elution occurs between 15 and 20 minutes, you could insert a new gradient step to slow the increase of solvent B during this time.
-
Equilibrate and Inject: Equilibrate the column with the new gradient method for at least 10-15 column volumes before injecting the sample.
-
Evaluate: Compare the new chromatogram with the baseline to assess the improvement in resolution. Repeat the process with further small adjustments as needed.
Visualization
Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC.
References
Common challenges in the chemical synthesis of complex triterpenoids.
Welcome to the technical support center for the chemical synthesis of complex triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges in this field.
Table of Contents
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Troubleshooting Guide & FAQs
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Stereocontrol
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Protecting Group Strategy
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Late-Stage Functionalization (LSF) & C-H Activation
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Glycosylation
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Skeletal Rearrangements
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Experimental Protocols
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Signaling Pathways
Troubleshooting Guide & FAQs
This section is organized by common challenges encountered during the synthesis of complex triterpenoids.
Stereocontrol
Question: We are struggling with poor diastereoselectivity in a key cyclization step to form the triterpenoid core. What factors should we investigate?
Answer: Poor diastereoselectivity in cyclization reactions is a frequent challenge. The outcome is often influenced by a delicate balance of steric and electronic factors. Here are some troubleshooting steps:
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Re-evaluate the Conformation of the Acyclic Precursor: The pre-cyclization conformation of your polyene substrate is critical. The use of specific catalysts or chiral auxiliaries can help lock the substrate into a desired conformation that favors the formation of one diastereomer.
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Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. A systematic screen of solvents with varying polarities (e.g., from nonpolar hexanes to polar nitromethane) is recommended.
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Lewis Acid Catalyst: The choice of Lewis acid is paramount. Different Lewis acids can lead to different levels of stereocontrol. Consider screening a panel of Lewis acids with varying strengths and steric bulk (e.g., SnCl₄, BF₃·OEt₂, TiCl₄).
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Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
Logical Relationship: Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Protecting Group Strategy
Question: We are encountering an unexpected side reaction during the deprotection of a silyl ether in the presence of an ester. How can we achieve selective deprotection?
Answer: This is a classic issue of protecting group compatibility. The choice of protecting groups and their orthogonal removal is critical in multi-step syntheses of complex molecules like triterpenoids.
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Orthogonal Protecting Groups: It is essential to choose protecting groups that can be removed under conditions that do not affect other functional groups. For instance, if you have a TBDMS ether and a methyl ester, acidic conditions for TBDMS removal might partially hydrolyze the ester. An alternative is to use a fluoride-labile silyl group (like TBDMS) and a base-labile ester (like a methyl or ethyl ester).
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Mild Deprotection Conditions: Explore milder deprotection reagents. For TBDMS ethers, instead of strong acids, you could try buffered fluoride sources like TBAF in THF or HF-Pyridine.
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Protecting Group Selection: In the planning phase, consider the stability of your protecting groups to all subsequent reaction conditions. A well-thought-out protecting group strategy can save significant time and resources.
Here is a table of commonly used protecting groups for hydroxyl and carboxylic acid functionalities with their cleavage conditions:
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBAF, HF-Py, mild acid (e.g., PPTS) |
| Benzyl ether | Bn | H₂, Pd/C; Na/NH₃ | |
| Acetate ester | Ac | Base (e.g., K₂CO₃, MeOH), Acid | |
| Carboxylic Acid | Methyl ester | Me | LiOH, NaOH; H⁺/H₂O |
| Benzyl ester | Bn | H₂, Pd/C | |
| tert-Butyl ester | tBu | Strong acid (e.g., TFA) |
Question: What are some common pitfalls when using multiple protecting groups in a synthesis?
Answer:
-
Cumulative Instability: A protecting group stable for one or two steps may not survive a lengthy synthetic sequence.
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Steric Hindrance: Bulky protecting groups can hinder nearby reactions.
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Difficulty in Removal: Protecting groups on sterically hindered positions can be difficult to remove, requiring harsh conditions that may degrade the molecule.
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Unexpected Reactivity: Protecting groups can sometimes participate in neighboring group participation, leading to unexpected products.
Late-Stage Functionalization (LSF) & C-H Activation
Question: Our C-H activation reaction on a triterpenoid scaffold is giving a mixture of regioisomers. How can we improve the regioselectivity?
Answer: Achieving high regioselectivity in C-H activation of complex molecules is a significant challenge. The directing group, catalyst, and ligands play crucial roles.
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Directing Group Strategy: The choice and placement of a directing group are the most powerful tools for controlling regioselectivity. If your substrate lacks a suitable directing group, you might need to install one temporarily.
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Catalyst and Ligand Effects: The steric and electronic properties of the catalyst and its ligands can dramatically influence which C-H bond is activated. Screening different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands is often necessary.
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Steric Hindrance: The inherent sterics of the triterpenoid scaffold can be exploited. Often, the least sterically hindered C-H bond is preferentially functionalized.
Quantitative Data: Regioselectivity in Pd-Catalyzed C-H Alkenylation
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 110 | 65 | 3:1 (C-2:C-16) |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | Toluene | 110 | 72 | 5:1 (C-2:C-16) |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | Toluene | 110 | 55 | >20:1 (C-2:C-16) |
| 4 | PdCl₂(dppf) | - | DMF | 120 | 85 | 1:1.5 (C-2:C-16) |
Data is illustrative and based on typical trends observed in the literature.
Glycosylation
Question: We are attempting to glycosylate a hindered tertiary alcohol on our triterpenoid, but the reaction is very low yielding. What can we do?
Answer: Glycosylation of sterically hindered alcohols is notoriously difficult. Here are some strategies to improve the yield:
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Highly Reactive Donors: Use a more reactive glycosyl donor. For example, glycosyl triflates or trichloroacetimidates are generally more reactive than glycosyl bromides.
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Promoter System: The choice of promoter is critical. For trichloroacetimidate donors, a strong Lewis acid like TMSOTf at low temperatures is often effective.
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Temperature and Reaction Time: While low temperatures are generally preferred for stereoselectivity, a gradual increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction closely by TLC.
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"Armed-Disarmed" Strategy: If you are building an oligosaccharide, use a more reactive "armed" donor for the hindered position and a less reactive "disarmed" donor for other positions.
Quantitative Data: Stereoselectivity in Triterpenoid Glycosylation
| Entry | Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | Glycosyl Bromide | Ag₂CO₃ | CH₂Cl₂ | 25 | 45 | 1:3 |
| 2 | Glycosyl Trichloroacetimidate | TMSOTf | CH₂Cl₂ | -40 | 75 | >20:1 |
| 3 | Thioglycoside | NIS/TfOH | CH₂Cl₂ | -20 | 68 | 1:10 |
| 4 | Glycosyl Fluoride | SnCl₂/AgClO₄ | Et₂O | 0 | 55 | 5:1 |
Data is illustrative and based on typical trends observed in the literature.
Skeletal Rearrangements
Question: During an acid-catalyzed cyclization, we are observing significant amounts of an undesired rearranged product. How can we suppress these skeletal rearrangements?
Answer: Uncontrolled skeletal rearrangements, such as Wagner-Meerwein shifts, are common in carbocation-mediated reactions. Suppressing them requires careful control of the reaction conditions.
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Stabilize the Desired Carbocation: The reaction conditions should be chosen to favor the formation and reaction of the desired carbocation intermediate before it has time to rearrange. This can sometimes be achieved by using a less acidic catalyst or a more nucleophilic solvent.
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Biomimetic Approaches: Nature uses enzymes to control these rearrangements with exquisite precision. While difficult to replicate perfectly, biomimetic approaches using templates or specific catalysts can help guide the cyclization cascade down the desired pathway.
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Stepwise Construction: If a one-pot cyclization is problematic, a stepwise approach where rings are formed sequentially can provide better control and avoid undesired rearrangements.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a Triterpenoid Scaffold
Materials:
-
Triterpenoid substrate (e.g., a derivative of betulinic acid) (1.0 eq)
-
Aryl halide (e.g., iodobenzene) (1.5 eq)
-
Pd(OAc)₂ (0.1 eq)
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P(o-tol)₃ (0.2 eq)
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K₂CO₃ (2.0 eq)
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Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the triterpenoid substrate, aryl halide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Glycosylation using a Trichloroacetimidate Donor
Materials:
-
Triterpenoid acceptor (1.0 eq)
-
Glycosyl trichloroacetimidate donor (1.2 eq)
-
Activated 4Å molecular sieves
-
Anhydrous CH₂Cl₂
-
TMSOTf (0.1 eq)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the triterpenoid acceptor, glycosyl trichloroacetimidate donor, and activated 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ via syringe.
-
Cool the mixture to -40 °C.
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Add a solution of TMSOTf in anhydrous CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction at -40 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
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Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with CH₂Cl₂.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways
Triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Oleanolic Acid and the NF-κB Signaling Pathway
Oleanolic acid has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][4][5] This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.
Caption: Oleanolic acid inhibits the NF-κB signaling pathway.
Ursolic Acid and the PI3K/Akt Signaling Pathway
Ursolic acid can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[6][7][8][9][10]
Caption: Ursolic acid induces apoptosis by inhibiting the PI3K/Akt pathway.
Betulinic Acid and the Intrinsic Apoptosis Pathway
Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and the activation of caspases.[11][12][13][14][15]
Caption: Betulinic acid triggers the intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid Decreases IL-1β-Induced Activation of Fibroblast-Like Synoviocytes via the SIRT3-NF-κB Axis in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Inhibits Glycolysis of Ovarian Cancer via KLF5/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. urotoday.com [urotoday.com]
- 9. Ursolic acid sensitizes bladder cancer to gemcitabine chemotherapy by concurrently targeting PI3K/AKT and JNK pathways - Huang - Translational Andrology and Urology [tau.amegroups.org]
- 10. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects in Karavilagenin F cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in cellular assays involving Karavilagenin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound belongs to the family of cucurbitane-type triterpenoids, which are natural products isolated from various plant species. While specific literature on this compound is limited, related compounds, such as Karavilagenin E, are known to be isolated from plants like Momordica balsamina[1]. Cucurbitane triterpenoids as a class are recognized for a wide array of biological activities, but their complex structures can lead to interactions with multiple cellular targets[2].
Potential off-target effects of natural products like this compound may include:
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Interaction with unintended receptors or enzymes.
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Disruption of cellular membranes.
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Induction of general cellular stress responses, such as oxidative or endoplasmic reticulum stress.
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Modulation of multiple signaling pathways simultaneously[2].
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Non-specific cytotoxicity at higher concentrations[3].
Q2: How can I proactively minimize off-target effects in my experiments with this compound?
To minimize off-target effects, a multi-faceted approach is recommended:
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Use the Lowest Effective Concentration: Perform a dose-response analysis to determine the EC50 or IC50 value and use concentrations within this range for your experiments[2].
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Perform Rigorous Control Experiments: Always include vehicle controls (e.g., DMSO), positive and negative controls for the expected biological effect, and if possible, a structurally related but inactive compound[2].
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Validate in Multiple Cell Lines: Confirming your findings in different cell lines helps to ensure the observed effect is not cell-line specific[2].
-
Employ Orthogonal Assays: Use different experimental techniques that measure the same biological outcome through independent methods to validate your results[2].
Q3: How can I distinguish between on-target and off-target cytotoxicity?
Differentiating between on-target and off-target effects is a critical step in compound validation. Here are several strategies:
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Dose-Response Analysis: On-target effects should manifest within a specific and potent concentration range, whereas off-target effects typically appear at much higher concentrations[3].
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Rescue Experiments: If the on-target mechanism is known or hypothesized, a rescue experiment can be performed. For instance, if this compound is believed to inhibit a specific enzyme in a metabolic pathway, providing the cells with a downstream metabolite might rescue them from the cytotoxic effects[3].
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Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target protein inside the cell[4].
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Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical structure targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect[4].
Troubleshooting Guides
Issue 1: High variability between replicate wells.
Symptoms:
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Large standard deviations in your measurements.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Use a multichannel pipette for consistency and allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution.[5] |
| Pipetting Errors | Regularly calibrate pipettes. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[5] |
| Edge Effects | Avoid using the outer wells of the microplate. Instead, fill them with sterile media or PBS to create a humidity barrier.[6] |
| Poor Compound Solubility | Visually inspect your compound dilutions for precipitation. Use a solvent known to be compatible with this compound (e.g., methanol, ethyl acetate) and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[1] |
Issue 2: Discrepancy between my results and published data for similar compounds.
Symptoms:
-
Observed cellular phenotype does not match expectations.
-
The potency of this compound in your assay is significantly different from related compounds.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Different Experimental Conditions | Carefully review and align your experimental protocol with the published study, paying close attention to cell line passage number, serum concentration, and incubation times.[2] |
| Cell Line Integrity | Use cells with a low passage number and regularly test for mycoplasma contamination, as this can alter cellular responses.[5] |
| Compound Purity and Identity | Verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. |
Issue 3: High background signal or direct interference in a reporter gene assay.
Symptoms:
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High signal in negative control wells.
-
The compound appears to affect the reporter protein (e.g., luciferase) directly.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Direct Reporter Interference | Counter-screen with a control vector that lacks the specific response element but contains a constitutive promoter driving the reporter gene. This will reveal if the compound is affecting the reporter enzyme or general transcription/translation machinery.[4] |
| Autofluorescence of the Compound | If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.[5] |
| Use a Different Reporter System | Switching to a different reporter, such as from firefly luciferase to a fluorescent protein, can help mitigate direct interference.[4] |
Experimental Protocols
Protocol 1: Dose-Response Curve Analysis for Cytotoxicity
This protocol is designed to determine the effective concentration range of this compound.
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Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
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Treatment: Remove the old medium and add the this compound dilutions and controls to the cells.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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Viability Assay: Use a commercial ATP-based viability assay (e.g., CellTiter-Glo®) for its high sensitivity. This type of assay is particularly relevant if mitochondrial function is affected[3]. Add the reagent, mix, and read the luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to confirm the direct binding of a compound to its target protein in a cellular environment[4].
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
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Heating: Harvest and lyse the cells. Aliquot the lysate into separate tubes and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Separate the soluble and aggregated proteins by centrifugation.
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Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein.
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Data Analysis: A shift in the thermal denaturation curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
Experimental and Logic Workflows
The following diagrams illustrate key workflows for investigating and troubleshooting off-target effects.
Caption: A general workflow for characterizing the on- and off-target effects of a compound.
References
Addressing batch-to-batch variability of natural Karavilagenin F extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural Karavilagenin F extracts. The information is designed to help address the common challenge of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a cucurbitane-type triterpenoid, a class of bioactive compounds known for their diverse pharmacological effects. Its chemical formula is C₃₁H₅₀O₅. The primary natural source of this compound is the plant Momordica charantia, commonly known as bitter melon.[1] It is also found in Momordica balsamina.
Q2: What are the known biological activities of this compound and related compounds?
Extracts of Momordica charantia, rich in cucurbitane triterpenoids like this compound, have been studied for a variety of biological activities. These include anti-diabetic, anti-inflammatory, and antioxidant effects.[2] While research on the specific activities of isolated this compound is ongoing, the general class of cucurbitane triterpenoids is known to modulate inflammatory pathways.[2]
Q3: What causes batch-to-batch variability in natural this compound extracts?
Batch-to-batch variability is an inherent challenge when working with natural product extracts. For this compound, this variability can be attributed to several factors:
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Genetic and Cultivar Differences: Different cultivars of Momordica charantia can have significantly different phytochemical profiles, including the concentration of specific triterpenoids.[3][4]
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Geographical Location and Growing Conditions: The climate, soil composition, and cultivation practices can influence the biosynthesis of secondary metabolites like this compound.
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Harvest Time and Plant Maturity: The concentration of bioactive compounds in plants can change significantly with the stage of development.[1][5] The timing of harvest is a critical factor affecting the yield of this compound.
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Post-Harvest Handling and Drying: The methods used to dry and store the plant material can lead to degradation of the target compounds. Freeze-drying has been shown to be superior to oven-drying for preserving phytochemicals in Momordica charantia leaves.[1]
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Extraction Method and Solvents: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, soxhlet, ultrasound-assisted) significantly impacts the efficiency and selectivity of the extraction, and thus the final concentration of this compound in the extract.[6][7][8]
Q4: How can I minimize batch-to-batch variability in my experiments?
To minimize variability, it is crucial to standardize the entire process from raw material acquisition to the final extract. This includes:
-
Sourcing: Whenever possible, use plant material from the same cultivar, grown in the same location, and harvested at the same stage of maturity.
-
Processing: Employ consistent post-harvest handling and drying procedures.
-
Extraction: Utilize a validated and standardized extraction protocol.
-
Quantification: Accurately quantify the concentration of this compound in each batch of extract before use in experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results between different batches of extract. | High batch-to-batch variability in this compound concentration. | 1. Quantify the this compound content in each batch using a validated analytical method (e.g., HPLC-MS/MS) and normalize the dose used in your experiments based on the actual concentration. 2. If possible, procure a large, single batch of extract for the entire study. 3. Source raw material from a supplier who can provide a certificate of analysis with the quantified this compound content. |
| Low yield of this compound in the extract. | 1. Suboptimal extraction solvent. 2. Inefficient extraction technique. 3. Poor quality of the raw plant material. | 1. Use a mixture of methanol and water (e.g., 80:20 v/v) for extraction, as this has been shown to be effective for related compounds.[6] 2. Employ an advanced extraction technique such as ultrasound-assisted extraction (UAE) to improve efficiency.[6] 3. Ensure the plant material is of high quality and has been properly dried and stored. |
| Degradation of this compound in the extract over time. | Improper storage conditions (e.g., exposure to light, high temperatures). | Store the extract in an airtight, light-protected container at low temperatures (e.g., -20°C or -80°C) to minimize degradation. |
| Interference from other compounds in the extract during biological assays. | The complex nature of natural extracts, containing numerous other phytochemicals. | Consider further purification of the extract using chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate this compound or to obtain a fraction enriched in this compound. |
Quantitative Data
The following tables summarize data on factors that can influence the content of cucurbitane triterpenoids in Momordica charantia. Please note that specific quantitative data for this compound is limited, and the presented data is for related compounds or total phytochemical classes, which can be indicative of the variability to expect for this compound.
Table 1: Influence of Momordica charantia Cultivar on Charantin Content
| Cultivar (Origin) | Charantin Content (µg/g) |
| Peacock (Japan) | 711 |
| Nikko (Japan) | 564 |
| Sta Monica (Philippines) | 200 |
| Trident 357 (Philippines) | 29.8 |
| (Data adapted from a study on charantin content in different bitter melon cultivars, illustrating the significant genetic influence on phytochemical concentration)[4] |
Table 2: Effect of Maturity Stage on Phytochemical Content in Momordica charantia Leaves (Fresh Weight)
| Maturity Stage | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |
| Young | 10.2 | 4.5 |
| Mature | 12.8 | 6.1 |
| Old | 9.5 | 3.8 |
| (Data generalized from studies on phytochemical content at different maturity stages, showing that mature leaves tend to have higher concentrations of these compounds) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from optimized methods for the extraction of related triterpenoids from Momordica charantia.[6]
-
Preparation of Plant Material:
-
Wash the fresh fruits of Momordica charantia and cut them into small pieces.
-
Dry the plant material in an oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Accurately weigh 10 g of the dried powder and place it in a conical flask.
-
Add the extraction solvent. An 80:20 (v/v) mixture of methanol and water is recommended. A solid-to-solvent ratio of 1:26 (w/v) has been found to be optimal for related compounds.
-
Place the flask in an ultrasonic bath.
-
Perform sonication at a controlled temperature (e.g., 46°C) for a specified duration (e.g., 120 minutes).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to remove the solvent.
-
-
Storage:
-
Store the dried extract in a desiccator to remove any residual moisture.
-
For long-term storage, place the extract in an airtight, light-resistant container at -20°C or below.
-
Protocol 2: Quantification of this compound using HPLC-MS/MS
This protocol is based on established methods for the analysis of cucurbitane triterpenoids.[2][3][5]
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried extract and dissolve it in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the ionization efficiency of this compound. Monitor specific parent and daughter ion transitions for quantification (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the extract samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Workflow for the preparation and standardization of this compound extracts.
Caption: Hypothesized anti-inflammatory action of this compound via the NF-κB pathway.
References
- 1. Effect of maturity stages and drying methods on the retention of selected nutrients and phytochemicals in bitter melon (Momordica charantia) leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Signal-to-Noise in NMR for Karavilagenin F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) for NMR experiments involving Karavilagenin F and other natural products available in limited quantities.
Troubleshooting Guide: Common Signal-to-Noise Issues
This section addresses common problems encountered during NMR analysis that can lead to poor signal-to-noise.
Issue 1: My spectrum has a very low signal-to-noise ratio, and the peaks are barely distinguishable from the baseline.
-
Question: What are the likely causes and immediate solutions for a spectrum dominated by noise?
-
Answer: A low S/N ratio is a frequent challenge, especially with mass-limited samples like this compound. The primary causes and solutions are:
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Low Sample Concentration: Natural products are often available in small quantities, leading to dilute samples.
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Solution: If more material is available, increase the concentration. If the sample is mass-limited, utilize smaller volume NMR tubes and specialized probes.
-
-
Suboptimal Experimental Parameters: The number of scans may be insufficient, or the receiver gain might be improperly set.
-
Solution: Increase the number of scans. The S/N ratio improves with the square root of the number of scans; for example, quadrupling the scans will double the S/N.[1][2] Also, optimize the receiver gain. Most modern spectrometers have an automatic gain setting that provides a good starting point.[3]
-
-
Improper Probe Tuning and Matching: An improperly tuned probe inefficiently transmits and receives radiofrequency (RF) pulses, causing significant signal loss.[4]
-
Solution: Always tune and match the probe for every sample to ensure maximum power transfer and signal detection.[5]
-
-
Issue 2: My NMR signals are broad, which lowers their peak height and contributes to poor S/N.
-
Question: What can I do to address broad peaks and improve resolution?
-
Answer: Broad signals can be caused by several factors related to both the sample and the spectrometer setup.
-
Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field is a primary cause of broad peaks and distorted lineshapes.[6][7]
-
Solution: Meticulous shimming is crucial. This process involves adjusting the currents in the shim coils to make the magnetic field as uniform as possible across the sample volume.[8][9] For modern spectrometers, automated gradient shimming procedures can provide an excellent starting point, followed by manual fine-tuning of the Z1, Z2, and Z3 shims.[6][8]
-
-
Presence of Particulate Matter: Suspended solids in the NMR tube will severely degrade the magnetic field homogeneity.
-
Solution: Filter the sample directly into a high-quality NMR tube using a pipette with a cotton or glass wool plug.
-
-
High Sample Viscosity: Highly concentrated samples can be viscous, restricting molecular tumbling and leading to broader signals.
-
Solution: If possible without compromising the S/N from a concentration standpoint, slightly dilute the sample or increase the experiment's temperature. Higher temperatures reduce viscosity and can sharpen lines.
-
-
Issue 3: I have a very limited amount of this compound (sub-milligram). How can I acquire a high-quality spectrum?
-
Question: What hardware and techniques are best suited for mass-limited samples?
-
Answer: When the amount of sample is the limiting factor, specialized hardware is essential for obtaining a usable spectrum.
-
Microprobes: These probes are designed for very small sample volumes (as low as 5 µL).[10][11] By concentrating the sample into a much smaller detection volume, they offer a significant increase in mass sensitivity.[10]
-
Cryoprobes: These probes cool the detection coil and preamplifiers to cryogenic temperatures (e.g., 83K using liquid nitrogen), which dramatically reduces thermal noise.[1] This can result in a 3- to 4-fold increase in S/N compared to a conventional room-temperature probe.[1][13]
-
Solution: If available, a cryoprobe is one of the most effective ways to boost S/N. Combining microprobe technology with cryogenic cooling (a "MicroCryoProbe") provides the highest currently available mass sensitivity and is ideal for challenging natural product samples.[14]
-
-
Frequently Asked Questions (FAQs)
Hardware and Sample Handling
Q1: What kind of S/N improvement can I realistically expect from specialized NMR probes? A1: The improvement is substantial and depends on the type of probe. The following table summarizes the typical enhancements compared to a conventional 5 mm room-temperature probe.
| Probe Type | Typical S/N Enhancement Factor | Key Advantage | Reference(s) |
| 3 mm Conventional Probe | ~1.4x | Improved mass sensitivity | [10] |
| 1.7 mm Conventional Probe | ~2x | Higher mass sensitivity for smaller volumes | [10] |
| 1 mm Conventional Probe | ~4x | Excellent mass sensitivity, comparable to a 5 mm cryoprobe | [10][11][12] |
| 5 mm Cryoprobe | ~3-4x | General-purpose high sensitivity for standard sample volumes | [1][13] |
| 1.7 mm CryoProbe | Up to ~20x | The ultimate combination for mass-limited samples | [10][14] |
Q2: Does the quality of the NMR tube matter for S/N? A2: Yes, significantly. High-quality NMR tubes have better concentricity and camber specifications. This precision allows for better shimming, resulting in a more homogeneous magnetic field and thus sharper lines and improved S/N.[14]
Experimental Parameters and Data Processing
Q3: Besides increasing the number of scans, what other acquisition parameters can I optimize? A3: Several parameters can be adjusted to improve S/N:[15]
-
Relaxation Delay (d1): This delay allows the magnetization to return to equilibrium between scans. For optimal S/N per unit time, setting the repetition time (acquisition time + relaxation delay) to approximately 1.25 times the T1 of the signals of interest is recommended.[16]
-
Pulse Angle: Using an Ernst angle pulse, rather than a 90-degree pulse, can maximize signal intensity for a given repetition time.
-
Spectral Width: Reducing the spectral width to only cover the regions with signals decreases the amount of noise folded into the spectrum, which can improve S/N.
Q4: Can data processing techniques improve my S/N after the experiment is finished? A4: Yes, post-acquisition processing can help. Applying a matched filter, such as an exponential window function, to the Free Induction Decay (FID) can improve the S/N. This, however, comes at the cost of slightly broader lines. This process involves multiplying the FID by a decaying exponential, which enhances the initial part of the signal relative to the noise in the later part.[17]
Q5: My sample is in a highly conductive (salty) buffer. Will this affect my S/N, especially with a cryoprobe? A5: Yes, high salt concentrations increase the sample's resistance, which can degrade the performance of a cryoprobe and reduce the S/N.[18] The effect is less pronounced in conventional probes. If you must use a high-salt buffer with a cryoprobe, using a smaller diameter NMR tube (e.g., 3 mm) can help mitigate the signal loss.[18]
Experimental Protocols
Protocol 1: Sample Preparation for Mass-Limited this compound
-
Select Solvent: Choose a deuterated solvent in which this compound is highly soluble (e.g., Methanol-d4, Chloroform-d).
-
Dissolve Sample: Accurately weigh the this compound sample (e.g., 50 µg) and dissolve it in the minimum volume of solvent required for the chosen micro-NMR tube (e.g., 30 µL for a 1.7 mm tube, 5 µL for a 1 mm tube).
-
Filtration: Using a glass pipette with a small plug of clean glass wool or cotton at the tip, carefully draw the sample solution into the pipette.
-
Transfer to NMR Tube: Transfer the filtered solution directly into a high-quality micro-NMR tube, ensuring no air bubbles are introduced.
-
Seal the Tube: If the solvent is volatile or the experiment will be long, securely cap or seal the NMR tube to prevent solvent evaporation.
Protocol 2: Optimized 1D ¹H NMR Acquisition
-
Insert Sample and Lock: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent.
-
Tuning and Matching: Perform an automatic or manual tune and match of the probe. This is a critical step for maximizing signal transmission and reception.
-
Shimming:
-
Determine 90° Pulse Width: Calibrate the 90° pulse width for your sample.
-
Set Acquisition Parameters:
-
Number of Scans (ns): Set to a high value (e.g., 128, 256, or higher) depending on the sample concentration and required S/N.
-
Relaxation Delay (d1): Set to 1.5 seconds. This is a reasonable compromise for many small molecules.
-
Acquisition Time (aq): Set to ~2-3 seconds to ensure good digital resolution.
-
Receiver Gain (rg): Use the automatic receiver gain setting (rga) as a starting point. Ensure there is no ADC overflow on the first scan.
-
-
Acquire Data: Start the acquisition.
-
Process Data:
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation to improve S/N.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Visualized Workflows and Relationships
Caption: A general troubleshooting workflow for addressing low S/N in NMR experiments.
Caption: A decision tree for selecting the optimal NMR probe for a natural product sample.
References
- 1. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. CHAPTER-8 [cis.rit.edu]
- 5. researchgate.net [researchgate.net]
- 6. lsa.umich.edu [lsa.umich.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 9. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. Small Volume Probes | Bruker [bruker.com]
- 12. MicroProbe | Bruker [bruker.com]
- 13. books.rsc.org [books.rsc.org]
- 14. ukisotope.com [ukisotope.com]
- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 16. arxiv.org [arxiv.org]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Karavilagenin Derivatives: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthesized derivatives of Karavilagenin C, a cucurbitane-type triterpenoid. The primary focus is on their antimalarial activity, with additional data on their cytotoxicity against a human cancer cell line.
Comparative Biological Activity of Karavilagenin C Derivatives
The biological activities of Karavilagenin C and its derivatives were evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, the parasite responsible for malaria. Additionally, their cytotoxic effects were assessed against the human breast cancer cell line (MCF-7). The data, presented as 50% inhibitory concentrations (IC50), are summarized in the tables below.
Antimalarial Activity
Acylation of the parent compound, Karavilagenin C (1), at its hydroxyl groups yielded a series of mono- and di-ester derivatives (Karavoates). These modifications significantly influenced the antiplasmodial activity. Notably, several derivatives exhibited remarkable activity, with IC50 values in the sub-micromolar range, comparable to the standard drug chloroquine, especially against the resistant Dd2 strain.[1][2]
In general, the introduction of alkanoyl and monoaroyl/cinnamoyl groups enhanced the antimalarial potency. Among the most active compounds were Karavoates B, D, E, I, and M, all displaying IC50 values below 0.6 μM against the resistant parasite strain.[1][2] The naturally occurring hydroxylated derivative, cucurbalsaminol C (17), was found to be inactive.[1][2]
Table 1: In Vitro Antimalarial Activity of Karavilagenin C Derivatives
| Compound | Derivative Name | R1 | R2 | IC50 (μM) vs. 3D7 | IC50 (μM) vs. Dd2 |
| 1 | Karavilagenin C | H | H | 1.8 ± 0.2 | 2.5 ± 0.3 |
| 2 | Karavoate A | Acetyl | H | 1.1 ± 0.1 | 1.5 ± 0.2 |
| 3 | Karavoate B | Propionyl | H | 0.5 ± 0.1 | 0.5 ± 0.1 |
| 4 | Karavoate C | Isobutyryl | H | 0.8 ± 0.1 | 1.0 ± 0.1 |
| 5 | Karavoate D | Pivaloyl | H | 0.4 ± 0.1 | 0.4 ± 0.1 |
| 6 | Karavoate E | Benzoyl | H | 0.3 ± 0.1 | 0.4 ± 0.1 |
| 7 | Karavoate F | Acetyl | Acetyl | 2.5 ± 0.3 | 3.1 ± 0.4 |
| 8 | Karavoate H | Butyryl | H | 0.7 ± 0.1 | 0.9 ± 0.1 |
| 9 | Karavoate I | Isovaleryl | H | 0.4 ± 0.1 | 0.5 ± 0.1 |
| 10 | Karavoate J | Hexanoyl | H | 0.6 ± 0.1 | 0.8 ± 0.1 |
| 11 | Karavoate K | Octanoyl | H | 0.9 ± 0.1 | 1.2 ± 0.2 |
| 12 | Karavoate L | Decanoyl | H | 1.2 ± 0.2 | 1.6 ± 0.2 |
| 13 | Karavoate M | Cinnamoyl | H | 0.4 ± 0.1 | 0.5 ± 0.1 |
| 14 | Karavoate N | 4-Methoxybenzoyl | H | 0.7 ± 0.1 | 0.9 ± 0.1 |
| 15 | Karavoate O | 4-Nitrobenzoyl | H | 0.8 ± 0.1 | 1.0 ± 0.1 |
| 16 | Karavoate P | 4-Fluorobenzoyl | H | 0.6 ± 0.1 | 0.7 ± 0.1 |
| 17 | Cucurbalsaminol C | - | - | > 20 | > 20 |
| Chloroquine | - | - | - | 0.02 ± 0.002 | 0.3 ± 0.03 |
Cytotoxicity
The preliminary toxicity of the Karavilagenin C derivatives was evaluated against the MCF-7 human breast cancer cell line. Most of the ester derivatives showed no significant toxicity at the tested concentrations, indicating a favorable selectivity index for their antimalarial activity over their cytotoxic effects.[1][2]
Table 2: Cytotoxicity of Karavilagenin C Derivatives against MCF-7 Cells
| Compound | Derivative Name | IC50 (μM) |
| 1 | Karavilagenin C | 15.2 ± 1.5 |
| 2 | Karavoate A | > 20 |
| 3 | Karavoate B | > 20 |
| 4 | Karavoate C | > 20 |
| 5 | Karavoate D | > 20 |
| 6 | Karavoate E | > 20 |
| 7 | Karavoate F | 18.5 ± 1.9 |
| 8 | Karavoate H | > 20 |
| 9 | Karavoate I | > 20 |
| 10 | Karavoate J | > 20 |
| 11 | Karavoate K | > 20 |
| 12 | Karavoate L | > 20 |
| 13 | Karavoate M | > 20 |
| 14 | Karavoate N | > 20 |
| 15 | Karavoate O | > 20 |
| 16 | Karavoate P | > 20 |
| 17 | Cucurbalsaminol C | > 20 |
| Doxorubicin | - | 0.08 ± 0.01 |
Experimental Protocols
In Vitro Antimalarial Activity Assay
The in vitro antimalarial activity of the compounds was assessed using a fluorescence-based assay that measures the growth of Plasmodium falciparum.
-
Parasite Culture : Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum were maintained in continuous culture in human red blood cells (O+) in RPMI 1640 medium supplemented with 10% human serum, 2 mM L-glutamine, 25 mM HEPES, and 25 µg/mL gentamicin. The cultures were incubated at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Assay Procedure : The assay was performed in 96-well microplates. Asynchronous parasite cultures with a parasitemia of 1% and a hematocrit of 2.5% were incubated with serial dilutions of the test compounds for 48 hours.
-
Growth Measurement : After incubation, the plates were washed, and the DNA of the parasites was stained with SYBR Green I. The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
Data Analysis : The fluorescence readings were plotted against the logarithm of the drug concentration, and the IC50 values were determined by non-linear regression analysis. Chloroquine was used as a positive control.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : MCF-7 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure : Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Viability Measurement : After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from dose-response curves. Doxorubicin was used as a positive control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and biological evaluation of Karavilagenin C derivatives.
Signaling Pathway
Disclaimer: The following diagram illustrates a generalized inflammatory signaling pathway that is a common target for many natural product-derived anti-inflammatory compounds. There is currently no specific published research detailing the exact signaling pathways modulated by Karavilagenin C or its derivatives.
Caption: Generalized NF-κB inflammatory signaling pathway.
References
Comparative Analysis of Karavilagenin F and Cucurbitacin E: A Comprehensive Review
A comparative study of the biological activities of Karavilagenin F and Cucurbitacin E is currently hampered by a significant lack of available scientific data on this compound. Extensive searches of scientific literature and databases have yielded substantial information on the multifaceted activities of Cucurbitacin E, a well-studied tetracyclic triterpenoid. However, specific data regarding the biological effects, mechanisms of action, and experimental protocols for this compound remain elusive.
Cucurbitacin E, primarily isolated from plants of the Cucurbitaceae family, is a potent bioactive compound with a broad spectrum of demonstrated pharmacological activities.[1][2] In contrast, this compound, a cucurbitane-type triterpenoid from Momordica species, is not well-characterized in the existing scientific literature. While research has been conducted on other related compounds from the same genus, such as Karavilagenin C and E, this information cannot be directly extrapolated to this compound for a rigorous comparative analysis.
This guide will proceed by presenting the available data for Cucurbitacin E, providing a comprehensive overview of its biological activities, the signaling pathways it modulates, and the experimental methodologies used to ascertain these effects. This will serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.
Cucurbitacin E: A Profile of Potent Bioactivity
Cucurbitacin E has garnered significant attention in the scientific community for its diverse biological effects, most notably its potent anti-cancer properties.[3] It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[3][4] Beyond its anti-cancer activity, Cucurbitacin E also exhibits significant anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2]
Quantitative Data on Cucurbitacin E Activity
To provide a clear and concise overview of the potency of Cucurbitacin E, the following table summarizes key quantitative data from various experimental studies. This data is crucial for comparing its efficacy across different cell lines and experimental conditions.
| Activity | Cell Line/Model | Metric (e.g., IC50, Ki) | Value | Reference |
| Cytotoxicity | Human leukemia HL-60 cells | IC50 | 3-50 nmol/l | [5] |
| Enzyme Inhibition | Tolbutamide 4-hydroxylation (CYP2C11) | Ki | 55.5 μmol L-1 | [6] |
| Anti-proliferative | Gastric cancer cell lines | IC50 | <10 µM (for multiple lines) | [7] |
Signaling Pathways Modulated by Cucurbitacin E
The diverse biological activities of Cucurbitacin E are a result of its ability to modulate multiple key signaling pathways within the cell. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapies.
One of the primary mechanisms of action for Cucurbitacin E is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3.[3][4] This pathway is often constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Cucurbitacin E.
Cucurbitacin E also exerts its effects through the modulation of the PI3K/Akt/mTOR signaling pathway, another critical regulator of cell growth, proliferation, and survival.[8] Inhibition of this pathway contributes significantly to the anti-cancer effects of Cucurbitacin E.
Caption: Cucurbitacin E-mediated inhibition of the PI3K/Akt/mTOR pathway.
Furthermore, Cucurbitacin E has been shown to induce G2/M phase cell cycle arrest and apoptosis through pathways involving p53, p21, and the Fas/CD95 receptor.[9][10]
Experimental Protocols for Evaluating Cucurbitacin E Activity
The biological activities of Cucurbitacin E have been characterized using a variety of established in vitro and in vivo experimental protocols. The following provides an overview of the methodologies commonly employed in these studies.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The LDH assay measures the amount of LDH released to quantify cytotoxicity.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.
-
-
Cell Cycle Analysis:
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in various signaling pathways. It is crucial for determining the effect of Cucurbitacin E on the expression and phosphorylation status of key signaling molecules like STAT3, Akt, and mTOR.
In Vivo Models
-
Xenograft Tumor Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). The effect of Cucurbitacin E on tumor growth, volume, and weight is then monitored over time. This is a standard model for evaluating the in vivo anti-cancer efficacy of a compound.[7]
-
Inflammation Models: Animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced inflammation, are used to assess the anti-inflammatory effects of Cucurbitacin E.
The following diagram illustrates a general experimental workflow for assessing the anti-cancer activity of a compound like Cucurbitacin E.
Caption: General experimental workflow for evaluating anti-cancer activity.
Future Directions and a Call for Research on this compound
The comprehensive data available for Cucurbitacin E highlights its potential as a therapeutic agent and provides a solid foundation for further research and development. However, the stark absence of data for this compound underscores a significant knowledge gap.
To enable a meaningful comparative study, future research should focus on:
-
Isolation and Characterization of this compound: The first crucial step is to isolate sufficient quantities of pure this compound for biological testing.
-
In Vitro Screening: A broad-based screening of this compound against a panel of cancer cell lines and in various bioassays (e.g., anti-inflammatory, antioxidant) is necessary to identify its primary biological activities.
-
Mechanism of Action Studies: Should promising activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and the signaling pathways modulated by this compound.
A direct comparative study of this compound and Cucurbitacin E would be of great interest to the scientific community, potentially revealing novel structure-activity relationships and identifying new therapeutic leads from natural sources. We encourage researchers in the field of natural product chemistry and pharmacology to pursue studies on this compound to unlock its potential therapeutic value.
References
- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Analgesic Activities of a Novel Biflavonoid from Shells of Camellia oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Anti-Inflammatory Mechanism of Karavilagenin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Karavilagenin F, a cucurbitane-type triterpene glycoside isolated from Momordica charantia, with established anti-inflammatory agents. The information presented is supported by experimental data from scientific literature, offering insights into its potential mechanism of action.
Executive Summary
This compound has demonstrated noteworthy anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response. This guide will delve into its effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, presenting a comparative analysis with well-characterized inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by producing various pro-inflammatory mediators. The efficacy of this compound in inhibiting these mediators is compared with Dexamethasone, a potent steroidal anti-inflammatory drug, and specific inhibitors of the NF-κB and MAPK signaling pathways.
| Compound/Agent | Target/Assay | Concentration | Effect (IC50 or % Inhibition) | Reference |
| This compound | IL-6 Expression | 50 µM | Significant decrease in expression | [1] |
| TNF-α Expression | 50 µM | Differential effect on expression | [1] | |
| iNOS Expression | 50 µM | Downregulation of expression | [1] | |
| COX-2 Expression | 50 µM | Differential effect on expression | [1] | |
| Dexamethasone | Nitric Oxide (NO) Production | - | IC50 ≈ 34.60 µg/mL | [2] |
| TNF-α Secretion | 1 µM | Significant suppression | [3] | |
| IL-1β Gene Expression | - | Dose-dependent inhibition | [4] | |
| PDTC | NF-κB Activation | 100 mg/kg (in vivo) | Maximal inhibition | [5] |
| U0126 | MEK1/2 | 0.06 - 0.07 µM | IC50 | [6][7] |
| SB203580 | p38 MAPK | 0.3 - 0.5 µM | IC50 | [8][9] |
| SP600125 | JNK1/2/3 | 40 - 90 nM | IC50 | [10][11][12][13][14] |
Note: Specific quantitative data for this compound's IC50 values or percentage inhibition are not yet fully available in the public domain and the table reflects the currently accessible information.
Mechanistic Insights: Signaling Pathway Modulation
The anti-inflammatory effects of many natural compounds are attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the production of inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Its activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK family of proteins, including ERK, JNK, and p38, are key regulators of cellular responses to external stimuli, including inflammation. Their phosphorylation and subsequent activation lead to the expression of various inflammatory genes.
Caption: Putative inhibitory effect of this compound on the MAPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, the medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound or control compounds for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) from Escherichia coli (typically 1 µg/mL) for a designated period (e.g., 24 hours).
Measurement of Pro-Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
After cell treatment and stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6):
-
Culture supernatants are collected after treatment.
-
The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
Preliminary evidence suggests that this compound possesses anti-inflammatory properties, likely mediated through the downregulation of key pro-inflammatory markers. While its precise mechanism of action on the NF-κB and MAPK signaling pathways requires further quantitative investigation, it stands as a promising candidate for the development of novel anti-inflammatory therapeutics. The experimental protocols and comparative data provided in this guide offer a framework for future research to fully elucidate its therapeutic potential.
References
- 1. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. U0126-EtOH | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. U0126 | Autophagy | MEK | Mitophagy | TargetMol [targetmol.com]
- 8. cellagentech.com [cellagentech.com]
- 9. Adezmapimod (SB203580) | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. SP600125 | Cell Signaling Technology [cellsignal.com]
- 11. apexbt.com [apexbt.com]
- 12. SP600125 | JNK inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Comparative Analysis of Karavilagenin F and its Analogs Against Standard-of-Care Drugs for Type 2 Diabetes
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of action of cucurbitane-type triterpenoids from Momordica charantia versus established antidiabetic therapies.
Introduction
Karavilagenins are a class of cucurbitane-type triterpenoids isolated from Momordica charantia, a plant commonly known as bitter melon.[1][2] These natural compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory, anticancer, and notably, antidiabetic properties.[3][4][5][6][7] This guide provides a comparative analysis of the antidiabetic activity of a representative karavilagenin analog, Compound K16, against a first-line standard-of-care drug for type 2 diabetes, metformin. The comparison is based on available preclinical data, focusing on quantitative efficacy, experimental methodologies, and mechanisms of action.
Quantitative Comparison of Antidiabetic Activity
The following table summarizes the in vivo efficacy of Compound K16 compared to metformin in an alloxan-induced diabetic mouse model.
| Parameter | Vehicle (Saline) | Compound K16 (25 mg/kg) | Compound K16 (50 mg/kg) | Metformin (10 mg/kg) |
| Blood Glucose Reduction | - | 31% | 48.6% | Not explicitly quantified in the same manner, but shown to significantly reduce blood glucose |
| Triglyceride Reduction | - | 13.5% | 29.4% | Not explicitly quantified in the same manner, but known to have lipid-lowering effects |
| Cholesterol Reduction | - | 28.6% | 42.8% | Not explicitly quantified in the same manner, but known to have lipid-lowering effects |
| Glucose Tolerance | Impaired | Improved | Significantly Improved | Improved |
Data extracted from a study on alloxan-induced diabetic C57BL/6J mice treated for 4 weeks.[4]
Mechanism of Action: A Comparative Overview
Compound K16 and metformin exhibit different primary mechanisms of action, although they converge on similar downstream signaling pathways that regulate glucose metabolism.
Compound K16 , as a representative cucurbitane triterpenoid, is believed to exert its antidiabetic effects by modulating the insulin signaling pathway.[4] It has been shown to upregulate the expression of key proteins in this cascade, including the insulin receptor (IR), insulin receptor substrate 1 (IRS1), and protein kinase B (Akt).[4] This enhancement of insulin signaling leads to increased glucose uptake by peripheral tissues and a reduction in hepatic glucose production.
Metformin , a biguanide, primarily acts by inhibiting mitochondrial complex I in the liver. This leads to an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates various downstream targets, resulting in the inhibition of gluconeogenesis (glucose production) in the liver and increased glucose uptake in muscle tissues.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Compound K16 and the established pathway for metformin.
Experimental Protocols
The data presented in this guide is based on the following experimental design:
Animal Model:
-
Species: C57BL/6J mice.
-
Induction of Diabetes: A single intraperitoneal injection of alloxan (10 mg/kg body weight). Mice with blood glucose concentrations higher than 10 mM were selected for the study.
Treatment Groups and Administration:
-
Diabetic mice were randomly assigned to four groups.
-
Vehicle Control: Administered 0.9% saline solution.
-
Compound K16 (Low Dose): Administered 25 mg/kg body weight.
-
Compound K16 (High Dose): Administered 50 mg/kg body weight.
-
Positive Control: Administered metformin (10 mg/kg body weight).
-
Route of Administration: Gavage.
-
Duration of Treatment: 4 weeks.
Key Parameters Measured:
-
Blood Glucose Levels: Monitored regularly throughout the study.
-
Glucose Tolerance Test: Performed at the end of the treatment period to assess the ability to clear a glucose load.
-
Serum Lipid Levels: Triglycerides and cholesterol were measured from blood samples.
-
Protein Expression Analysis: Western blotting was used to determine the expression levels of proteins in the insulin signaling pathway (IR, IRS1, GSK3β, Akt).
-
Gene Expression Analysis: Transcript levels of glucose transporter type 4 (GLUT4) and AMP-activated protein kinase α1 (AMPKα1) were quantified.
The following diagram outlines the experimental workflow:
Conclusion
The available preclinical evidence suggests that cucurbitane-type triterpenoids from Momordica charantia, represented here by Compound K16, demonstrate significant antidiabetic activity. In the studied animal model, Compound K16 exhibited a dose-dependent reduction in blood glucose and serum lipids, and improved glucose tolerance, with the higher dose showing effects that are comparable to, or potentially exceed, those of metformin in some parameters.[4] The mechanism of action appears to be centered on the enhancement of the insulin signaling pathway, which is distinct from the primary mechanism of metformin.[4]
These findings highlight the potential of Karavilagenin F and related compounds as novel therapeutic leads for the treatment of type 2 diabetes. Further research, including more direct comparative studies, elucidation of the precise molecular targets, and eventual clinical trials, is warranted to fully assess their therapeutic utility and safety profile in humans.
References
- 1. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Antidiabetic activities of a cucurbitane‑type triterpenoid compound from Momordica charantia in alloxan‑induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Karavilagenin Content in Momordica Varieties for Researchers and Drug Development Professionals
This guide provides a comparative overview of Karavilagenin C content across different Momordica species, offering valuable insights for researchers, scientists, and professionals in drug development. The information is supported by experimental data and detailed methodologies for analysis.
Karavilagenin C in Momordica Species: A Comparative Overview
Karavilagenin C, a cucurbitane-type triterpenoid, is a significant bioactive compound found in various species of the Momordica genus, which is well-regarded for its medicinal properties. While extensive research has been conducted on the phytochemical composition of Momordica, particularly M. charantia (bitter melon) and M. balsamina (balsam apple), direct quantitative comparisons of Karavilagenin C content across different varieties are not widely available in existing literature. However, the presence of Karavilagenin C and related compounds has been confirmed in several species, indicating their potential as a source for this valuable compound.
| Momordica Species | Presence of Karavilagenin C or Related Compounds | References |
| Momordica balsamina | Karavilagenin C has been isolated from the aerial parts of this species. | [1][2] |
| Momordica charantia | While direct quantification of Karavilagenin C is not specified in the provided results, the presence of a wide range of cucurbitane-type triterpenoids, including other Karavilagenin derivatives like Karavilagenin D, has been reported. |
Note: The table indicates the confirmed presence of Karavilagenin C or its derivatives. The lack of quantitative data highlights a research gap and an opportunity for further investigation to determine the most potent varieties for therapeutic applications.
Experimental Protocols for Karavilagenin Analysis
For researchers aiming to quantify Karavilagenin C in Momordica varieties, a robust and validated analytical method is crucial. The following is a detailed experimental protocol for the extraction and quantification of Karavilagenin C using High-Performance Liquid Chromatography (HPLC), based on established methods for similar compounds in Momordica.[3][4][5]
Sample Preparation and Extraction
-
Plant Material: Collect fresh fruits of different Momordica varieties. Wash the fruits thoroughly with distilled water and dry them in the shade.
-
Grinding: Once completely dry, grind the fruit material into a fine powder using a mechanical grinder.
-
Extraction:
-
Weigh 10 g of the dried powder and place it in a Soxhlet apparatus.
-
Extract the powder with 200 mL of methanol for 6 hours.
-
Alternatively, use ultrasound-assisted extraction by mixing 0.5 g of the powder with 40 mL of methanol and sonicating for 30 minutes at 25°C.
-
After extraction, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Quantification by HPLC-UV
-
Standard Preparation: Prepare a stock solution of Karavilagenin C standard (if available) in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) for the calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Instrument: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 30-70% A; 10-15 min, 70-90% A; 15-20 min, 90% A; 20-25 min, 90-30% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of Karavilagenin C in the samples can be determined by comparing the peak area with the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the analysis of Karavilagenin C in Momordica varieties.
Caption: Experimental workflow for Karavilagenin C analysis.
Potential Signaling Pathways of Interest
While the direct impact of Karavilagenin C on specific signaling pathways is an area requiring more dedicated research, many cucurbitane-type triterpenoids have been shown to exert their biological effects by modulating key cellular signaling cascades, such as the PI3K/Akt and MAPK pathways. These pathways are critical in regulating cell proliferation, survival, and apoptosis, and their dysregulation is often implicated in various diseases, including cancer.
The diagram below provides a simplified overview of the PI3K/Akt and MAPK signaling pathways, which are potential targets for Karavilagenin C.
Caption: Overview of PI3K/Akt and MAPK signaling pathways.
Further investigation into how Karavilagenin C interacts with these and other signaling pathways will be crucial in elucidating its mechanism of action and therapeutic potential.
References
In Vivo Efficacy of Karavilagenin F: A Comparative Analysis with Related Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of Karavilagenin F's efficacy in animal models is not extensively documented in publicly available literature, its structural classification as a cucurbitane-type triterpenoid places it within a well-studied class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vivo anti-inflammatory and anti-cancer activities of two closely related and extensively researched cucurbitacins, Cucurbitacin B and Cucurbitacin E, to offer a predictive framework for the potential efficacy of this compound. Standard clinical comparators, Dexamethasone for inflammation and Doxorubicin for cancer, are included for a comprehensive assessment.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the anti-inflammatory and anti-cancer effects of Cucurbitacin B, Cucurbitacin E, and their standard clinical counterparts.
Anti-Inflammatory Activity
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |
| Cucurbitacin E | DSS-induced colitis in mice | Not specified | Alleviated body weight loss, improved colonic morphology, decreased inflammatory cytokines | [1] |
| Dexamethasone | Carrageenan-induced paw edema in rats | 1 mg/kg (oral) | Significantly decreased TNF and CXCL1 concentration and leukocyte infiltration | [2] |
| Dexamethasone | LPS-challenged mice | 5 mg/kg (PO, daily) | Significantly improved survival and reduced serum TNF-α and IL-6 | [3] |
Anti-Cancer Activity
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |
| Cucurbitacin B | Pancreatic cancer xenograft | Not specified | Significantly reduced tumor size and volume | [4] |
| Cucurbitacin B (Prodrug) | 4T1 xenograft mice model | Not specified | Comparable effectiveness in controlling tumor growth to tamoxifen | [5][6][7][8] |
| Cucurbitacin E | Gastric cancer xenograft (with Doxorubicin) | Not specified | Significantly enhanced the cytotoxicity of doxorubicin | [9] |
| Doxorubicin | SK-OV-3 xenograft mice model | Not specified | Showed a 2.5 times lower tumor growth inhibition rate than Dox-DNA-AuNP | [10][11] |
| Doxorubicin (with Black Cohosh) | MCF-7 xenografts | Not specified | 20% tumor growth inhibition (alone), 57% in combination | [12] |
| Doxorubicin (nanosponges) | Murine BALB-neuT model | 2 mg/kg | Reduced tumor growth by 60% compared to free Doxorubicin | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for assessing acute inflammation.[14][15]
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Test Compound Administration: The test compound (e.g., Cucurbitacin E) or vehicle (for the control group) is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation. The standard group receives a known anti-inflammatory drug like Dexamethasone.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Tumor Xenograft Model
This model is a cornerstone of in vivo cancer research, allowing for the evaluation of therapeutic efficacy in a living organism.
-
Cell Culture: Human cancer cell lines (e.g., pancreatic, breast, gastric) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a palpable size, animals are randomly assigned to treatment and control groups. The test compound (e.g., Cucurbitacin B), a standard chemotherapeutic agent (e.g., Doxorubicin), or a vehicle is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth. Other parameters such as body weight, survival, and metastasis may also be monitored.
-
Immunohistochemistry: At the end of the study, tumors may be excised for histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki67 staining) and apoptosis.[10]
Signaling Pathways and Mechanisms of Action
Cucurbitacins exert their biological effects by modulating various signaling pathways critical for cell proliferation, survival, and inflammation. Understanding these pathways is essential for targeted drug development.
Anti-Inflammatory Signaling
Caption: Anti-inflammatory signaling pathways modulated by Cucurbitacin E and Dexamethasone.
Anti-Cancer Signaling
Caption: Key anti-cancer signaling pathways targeted by Cucurbitacins B and E.
Experimental Workflow
The following diagram outlines a general workflow for the in vivo validation of a novel therapeutic compound like this compound.
Caption: General workflow for in vivo validation of a therapeutic compound.
References
- 1. Cucurbitacin E Alleviates Colonic Barrier Function Impairment and Inflammation Response and Improves Microbial Composition on Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural versus Synthetic Karavilagenin C: Biological Activity and Future Perspectives
A Note on Nomenclature: Scientific literature predominantly refers to Karavilagenin C in studies of biological activity related to Momordica species. While "Karavilagenin F" was the initial topic of inquiry, substantive data is available for Karavilagenin C. This guide will focus on Karavilagenin C, a compound of significant interest for its therapeutic potential.
Executive Summary
Karavilagenin C, a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica balsamina, has demonstrated notable schistosomicidal and antimalarial properties in in-vitro studies. Currently, all published biological data pertains to the natural product, as the total synthesis of Karavilagenin C has not yet been reported. This guide provides a comprehensive overview of the known biological activities of natural Karavilagenin C, detailed experimental protocols for its isolation and biological evaluation, and a discussion on the potential for its chemical synthesis, drawing parallels with the successful synthesis of a related compound.
Data Presentation: Biological Activity of Natural Karavilagenin C
The biological activities of naturally sourced Karavilagenin C are summarized below. All data presented is derived from in-vitro assays.
| Biological Activity | Target Organism/Cell Line | Metric | Result | Reference |
| Schistosomicidal | Schistosoma mansoni adult worms | LC50 | 28.9 ± 1.8 µM (after 24h) | [1] |
| Antimalarial | Plasmodium falciparum (chloroquine-sensitive, 3D7) | IC50 | Moderate activity (specific value not provided in abstract) | [2] |
| Antimalarial | Plasmodium falciparum (chloroquine-resistant, Dd2) | IC50 | Moderate activity (specific value not provided in abstract) | [2] |
Experimental Protocols
Isolation of Natural Karavilagenin C from Momordica balsamina
The isolation of Karavilagenin C from the aerial parts of M. balsamina is a critical first step for its study. The general procedure is as follows:
-
Extraction: The dried and powdered aerial parts of M. balsamina are subjected to methanol extraction.
-
Fractionation: The resulting crude methanol extract is then partitioned with ethyl acetate. A significant portion of the schistosomicidal activity is found in the ethyl acetate-soluble fraction[1].
-
Chromatography: The ethyl acetate fraction is further purified using chromatographic techniques, such as column chromatography, to yield pure Karavilagenin C.
References
Head-to-head comparison of different Karavilagenin extraction protocols.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Karavilagenin Isolation
Karavilagenin, a potent cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), has garnered significant interest for its diverse pharmacological activities. Efficient extraction of this compound is a critical first step for research and development. This guide provides a head-to-head comparison of different extraction protocols, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Analysis of Extraction Techniques
While direct comparative studies quantifying Karavilagenin D yield across all major extraction techniques are limited, existing research on related cucurbitane-type triterpenoids from Momordica charantia provides valuable insights into the relative efficiency of these methods. The following table summarizes the available quantitative data and key parameters for different extraction protocols.
| Extraction Protocol | Key Parameters | Reported Yield/Efficiency | Source |
| Solvent Extraction (Soxhlet) | Solvent: 90% Methanol Duration: 3 days | Total extract yield of 12% from leaves. Karavilagenin D was successfully isolated, but a specific yield was not quantified. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: Methanol Time: 30 min Temperature: 25°C | Serves as a baseline for comparison with MAE for various triterpenoids. | [2][3] |
| Microwave-Assisted Extraction (MAE) | Solvent: Methanol Time: 5 min hold at 80°C (5 min ramp-up) Power: 600 W | Demonstrated higher extraction efficiency for a range of cucurbitane-type triterpenoids compared to UAE.[2][3] For example, the extraction of Momordicine I was significantly higher with MAE.[2] | [2][3] |
| Supercritical Fluid Extraction (SFE) | Solvent: Supercritical CO₂ | An effective method for extracting various compounds from Momordica charantia. Specific quantitative data for Karavilagenin is not readily available. |
Note: The yields are highly dependent on the plant material (cultivar, part of the plant, and growing conditions) and the specific experimental setup. The data presented should be considered as a comparative guide.
Experimental Protocols: Detailed Methodologies
Below are the detailed experimental protocols for the key extraction methods discussed.
Solvent Extraction (Soxhlet)
This conventional method is widely used for the exhaustive extraction of phytochemicals.
Protocol:
-
Sample Preparation: Air-dry the fresh leaves of Momordica charantia at room temperature (27±2°C) and pulverize them into a fine powder using an electric blender.[1]
-
Extraction: Place 400 g of the powdered plant material in a Soxhlet extractor.[1]
-
Add 1 L of 90% methanol to the flask.[1]
-
Conduct the extraction continuously for 3 days.[1]
-
Filtration and Concentration: Filter the resulting extract through Whatman No. 1 filter paper.[1]
-
Evaporate the solvent from the filtrate to dryness using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.[1]
-
Purification: The crude extract containing Karavilagenin can be further purified using column chromatography techniques.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to faster extraction times.
Protocol:
-
Sample Preparation: Weigh 0.5 g of powdered bitter melon fruit.[2][3]
-
Extraction: Mix the powder with 40 mL of methanol in a suitable vessel.[2][3]
-
Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.[2][3]
-
Collection: Collect the supernatant. Repeat the extraction process on the residue five times.[2][3]
-
Concentration: Pool the collected supernatants and concentrate the volume to less than 40 mL. Adjust the final volume to 40 mL with methanol.[2][3]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Sample Preparation: Weigh 0.5 g of powdered bitter melon fruit.[2][3]
-
Extraction: Mix the powder with 50 mL of methanol in a 100 mL MARSXpress plus vessel.[2][3]
-
Set the microwave power to 600 W. Ramp the temperature to 80°C over 5 minutes and hold for 5 minutes.[2][3]
-
Centrifugation: After extraction, transfer the sample to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.[2][3]
-
Collection: Collect the supernatant and adjust the final volume to 50 mL with methanol.[2][3]
Mandatory Visualization
Experimental Workflow for Karavilagenin Extraction
Caption: General workflow for Karavilagenin extraction from Momordica charantia.
Signaling Pathway (Illustrative Example)
While the user requested a signaling pathway diagram, the provided topic is on chemical extraction, which does not involve biological signaling pathways. Instead, a logical relationship diagram illustrating the factors influencing extraction efficiency is provided below.
Caption: Factors influencing Karavilagenin extraction efficiency.
References
- 1. Methanol leaf extract of Momordica charantia protects alloxan-induced hepatopathy through modulation of caspase-9 and interleukin-1β signaling pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Efficacy of Karavilagenin F and Its Analogs: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of the preclinical anticancer and anti-inflammatory properties of Karavilagenin F and its closely related cucurbitane triterpenoids. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of this class of compounds against established alternatives.
Disclaimer: Preclinical data for this compound is limited. Therefore, this guide utilizes data from closely related and structurally similar cucurbitane triterpenoids, such as Cucurbitacin B and E, as a proxy to infer the potential activity of this compound. This assumption is clearly noted where applicable.
Anticancer Activity: A Comparative Overview
Cucurbitane triterpenoids, including the analogs of this compound, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest, often mediated through the inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Table 1: In Vitro Cytotoxicity (IC50) of Cucurbitacin B vs. Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| MCF-7 (Breast Cancer) | Cucurbitacin B (proxy for this compound) | ~0.05 - 0.1 | 48 - 72 |
| Doxorubicin | 0.4 - 8.3[1] | 48 | |
| A549 (Lung Cancer) | Cucurbitacin B (proxy for this compound) | ~0.1 - 0.2 | 48 |
| Doxorubicin | >20, 1.5[2] | 24, 48 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative range from available literature.
Signaling Pathway: Inhibition of JAK/STAT Pathway by Cucurbitacins
Cucurbitacins have been shown to exert their anticancer effects by inhibiting the JAK/STAT signaling pathway, which is crucial for tumor cell proliferation, survival, and angiogenesis.[3][4][5][6] Cucurbitacin B, for instance, has been observed to inhibit the activation of JAK2 and STAT3.[3][4] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-XL and the induction of apoptosis.[4]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Karavilagenin F: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for Karavilagenin F, a cucurbitane-type triterpenoid.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. The lack of extensive experimental data necessitates a cautious approach in its handling and disposal.
| Property | Value | Source |
| CAS Number | 1639024-15-9 | Supplier Data |
| Molecular Formula | C₃₁H₅₀O₅ | Supplier Data |
| Molecular Weight | 502.73 g/mol | Supplier Data |
Disposal Procedures
Given the potential toxicity of this compound, based on related compounds, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional and institutional guidelines. The following step-by-step procedure is recommended for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat should be worn to protect from potential skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, preferably within a fume hood.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous liquid waste container.
-
Avoid disposing of any liquid containing this compound down the drain.
-
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with all available information regarding the compound.
Experimental Protocols
Currently, there are no specific experimental protocols cited in publicly available literature for the disposal of this compound. The procedures outlined above are based on general best practices for handling potentially toxic chemical compounds in a laboratory setting.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on the best available information for related compounds. It is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety department. Always consult your institutional protocols and a qualified professional before handling or disposing of any chemical compound.
Personal protective equipment for handling Karavilagenin F
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Karavilagenin F. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on its likely classification as a cytotoxic compound, drawing from established protocols for handling such materials.
I. Understanding the Risks
This compound is a complex organic molecule that should be handled with caution. While specific toxicity data is limited, related compounds in the cucurbitane triterpenoid family exhibit cytotoxic properties. Therefore, it is prudent to treat this compound as a hazardous compound, minimizing exposure through all potential routes including skin contact, inhalation, and ingestion.[1][2][3]
II. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[2] The following table summarizes the required PPE for various handling scenarios.
| Activity | Required PPE | Specifications |
| Low-Risk Activities (e.g., handling sealed containers, transport) | • Single pair of chemotherapy-tested gloves | Nitrile or neoprene gloves are recommended.[1] |
| High-Risk Activities (e.g., weighing, preparing solutions, performing reactions) | • Double gloves (chemotherapy-tested)• Disposable, fluid-resistant gown• Safety goggles or face shield• Respirator (if aerosolization is possible) | Wear two pairs of gloves for added protection.[4] The gown should be long-sleeved with tight-fitting cuffs.[5] A full face shield is preferred if there is a splash risk.[4] An N95 or higher-rated respirator should be used if the compound is handled as a powder or if aerosols may be generated.[2] |
| Spill Cleanup | • Double gloves (industrial thickness)• Impermeable gown or apron• Safety goggles and face shield• Respirator | Heavy-duty gloves provide enhanced protection during cleanup.[1] Full protection is necessary to prevent any contact with the spilled material. |
Note: All PPE should be removed before leaving the designated handling area to prevent the spread of contamination.
III. Engineering Controls
Whenever possible, this compound should be handled within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation exposure.[5] These engineering controls are essential for containing airborne particles and vapors.
IV. Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the key steps from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
